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  • Product: 3-(Bromomethyl)-1-methyl-1H-indazole
  • CAS: 174180-57-5

Core Science & Biosynthesis

Foundational

Solubility of 3-(Bromomethyl)-1-methyl-1H-indazole in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Bromomethyl)-1-methyl-1H-indazole in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(Bromomethyl)-1-methyl-1H-indazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(Bromomethyl)-1-methyl-1H-indazole (CAS No. 174180-57-5) in organic solvents. As a key intermediate in medicinal chemistry and drug discovery, understanding its solubility is critical for reaction optimization, formulation development, and purification processes.[1] Given the limited availability of public experimental solubility data, this document emphasizes predictive principles based on molecular structure and presents a robust, step-by-step experimental protocol for generating precise and reliable thermodynamic solubility data using the widely accepted shake-flask method. This guide is intended for researchers, chemists, and drug development professionals who require accurate solubility information for their work.

Introduction and Physicochemical Profile

3-(Bromomethyl)-1-methyl-1H-indazole is a heterocyclic building block frequently utilized in the synthesis of complex, biologically active molecules.[1][2] Its structure, featuring an indazole core, a methyl group on the pyrazole ring, and a reactive bromomethyl substituent, dictates its chemical behavior and physical properties, including solubility. Accurate solubility data is paramount for its effective use, influencing everything from reaction kinetics in a homogeneous phase to the efficiency of crystallization and chromatographic purification.

Physicochemical Properties

A foundational understanding of the compound's properties is essential before undertaking experimental work. The key physicochemical characteristics are summarized below.

PropertyValueSource
CAS Number 174180-57-5BLD Pharm[3]
Molecular Formula C₉H₉BrN₂BLD Pharm[3]
Molecular Weight 225.09 g/mol BLD Pharm[3]
Appearance Typically a solid (e.g., light yellow solid)Chem-Impex[1]
Storage Conditions Store in freezer, under -20°C, in a dark, inert atmosphereBLD Pharm[3]
Predicted Solubility Behavior: The "Like Dissolves Like" Principle

The principle of "like dissolves like" is a cornerstone for predicting solubility.[4] It posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

  • Molecular Structure Analysis: 3-(Bromomethyl)-1-methyl-1H-indazole possesses a moderately polar heterocyclic indazole ring system. The bromomethyl group (-CH₂Br) adds a polarizable and weakly polar functional group. The overall structure lacks significant hydrogen bond donating or accepting capabilities that would favor high solubility in highly polar protic solvents like water.

  • Predicted Solubility:

    • High Solubility Expected: In moderately polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetone. These solvents can engage in dipole-dipole interactions with the indazole core.

    • Moderate Solubility Expected: In polar protic solvents like Methanol and Ethanol, and in aromatic solvents like Toluene.

    • Low Solubility Expected: In highly nonpolar aliphatic solvents like Hexane and Heptane, and in highly polar protic solvents like Water.

These predictions provide a rational basis for solvent selection in experimental determinations but must be validated empirically.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The following protocol details the definitive "shake-flask" method for determining the equilibrium (thermodynamic) solubility of 3-(Bromomethyl)-1-methyl-1H-indazole. This method is considered the gold standard as it measures the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[5]

Objective

To determine the precise equilibrium solubility of 3-(Bromomethyl)-1-methyl-1H-indazole in a selection of organic solvents at a constant, defined temperature (e.g., 25°C).

Materials & Equipment
  • 3-(Bromomethyl)-1-methyl-1H-indazole (solid, purity >95%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge with appropriate vial holders

  • Calibrated positive displacement pipettes

  • Volumetric flasks

  • Validated analytical system (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation of Vials: Add an excess amount of solid 3-(Bromomethyl)-1-methyl-1H-indazole to a series of appropriately labeled glass vials.

    • Causality: Using an excess of the solid is critical to ensure that the solvent becomes fully saturated, allowing for the determination of the maximum equilibrium concentration.[5]

  • Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the selected organic solvent into each vial.

  • Equilibration: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Shake the vials at a consistent speed for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

    • Self-Validation: The system is considered at equilibrium when the concentration of the solute in the solution no longer changes over time. A 24-48 hour period is generally sufficient for most organic compounds.

  • Confirmation of Saturation: After the equilibration period, visually inspect each vial to confirm the presence of undissolved solid material at the bottom.

    • Trustworthiness: This step provides a crucial visual check that saturation was indeed achieved and maintained. If no solid is present, the experiment for that solvent must be repeated with a greater initial amount of solute.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess, undissolved solid.

    • Causality: Centrifugation ensures a clear supernatant, free of suspended microparticles, which is essential for accurate sampling and subsequent analysis.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant from each vial, taking care not to disturb the solid pellet. Immediately dilute the aliquot with a suitable solvent to a final concentration that falls within the linear range of the pre-calibrated analytical method.

    • Expertise: A precise, multi-stage dilution may be necessary for highly soluble samples. The dilution solvent should be miscible and should not cause precipitation of the analyte.

  • Quantitative Analysis: Analyze the concentration of the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard curve prepared with known concentrations of 3-(Bromomethyl)-1-methyl-1H-indazole.

  • Solubility Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Seal and shake (24-48h at constant T) B->C D 4. Visually confirm undissolved solid C->D E 5. Centrifuge to pellet solid D->E F 6. Sample & dilute supernatant E->F G 7. Quantify concentration (e.g., HPLC-UV) F->G H 8. Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Data Reporting and Interpretation

All experimentally determined solubility data should be meticulously recorded. A structured table is recommended for clarity and comparative analysis.

Solubility Data Table (Template)
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Dichloromethane25.0e.g., Clear, colorless solution
Tetrahydrofuran25.0
Acetone25.0
Methanol25.0
Toluene25.0
Hexane25.0e.g., Very low solubility, most solid remains
Water25.0e.g., Practically insoluble

Conclusion

While published quantitative data for the solubility of 3-(Bromomethyl)-1-methyl-1H-indazole is scarce, its molecular structure allows for rational predictions of its behavior in various organic solvents. This guide provides the necessary theoretical foundation and a detailed, authoritative experimental protocol to empower researchers to determine this crucial physicochemical property with high accuracy and confidence. The application of the standardized shake-flask method described herein will yield reliable data essential for advancing research and development activities involving this important chemical intermediate.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Vertex AI Search. (2023). Solubility of Organic Compounds.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Sigma-Aldrich. (n.d.). 3-Bromo-1-methylindazole 97.
  • CymitQuimica. (n.d.). Methyl 3-bromo-1H-indazole-4-carboxylate.
  • Thor Specialities (UK) LTD. (2015). Safety data sheet.
  • ChemicalBook. (2025). METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE Chemical Properties,Uses,Production.
  • Chem-Impex. (n.d.). 3-Bromo-1-methyl indazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Organic Solvents.
  • BLD Pharm. (n.d.). 3-(Bromomethyl)-1-methyl-1H-indazole.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • ResearchGate. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole.
  • Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.
  • Fluorochem. (n.d.). 3-BROMO-6-METHYL (1H)INDAZOLE.

Sources

Exploratory

Safety Data Sheet (SDS) highlights for 3-(Bromomethyl)-1-methyl-1H-indazole

Technical Safety Guide: 3-(Bromomethyl)-1-methyl-1H-indazole Abstract This technical guide provides a comprehensive safety and operational framework for handling 3-(Bromomethyl)-1-methyl-1H-indazole , a potent alkylating...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 3-(Bromomethyl)-1-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive safety and operational framework for handling 3-(Bromomethyl)-1-methyl-1H-indazole , a potent alkylating agent and pharmacophore scaffold used in drug discovery (specifically kinase inhibitors and cannabinoid receptor ligands). Unlike standard Safety Data Sheets (SDS), this document synthesizes hazard identification with mechanistic toxicity, providing researchers with causal insights into why specific protocols are required. Emphasis is placed on its lachrymatory potential, moisture sensitivity, and nucleophilic reactivity.

Part 1: Chemical Identity & Strategic Significance

3-(Bromomethyl)-1-methyl-1H-indazole is a bifunctional building block. It features an indazole core (privileged structure in medicinal chemistry) and a reactive bromomethyl handle.

Key Data Table:

ParameterSpecification
CAS Number 174180-57-5
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Physical State Off-white to yellow solid (low melting point)
Reactivity Class Alkylating Agent / Benzyl Bromide Analog
Storage Requirement 2–8°C, Inert Atmosphere (Argon/Nitrogen)

Mechanistic Significance: The electrophilic carbon in the bromomethyl group (


) is highly susceptible to 

attack. While this makes it an excellent synthetic tool for attaching the indazole moiety to nucleophiles (amines, thiols, phenols), it also constitutes its primary biological hazard: the alkylation of DNA bases and proteins.

Part 2: Critical Hazard Assessment (The "Why")

Standard SDS documents often classify this compound generically as an "Irritant." However, due to the bromomethyl functionality, it behaves similarly to benzyl bromide , a known lachrymator and corrosive agent.

The Lachrymator Effect
  • Mechanism: The compound alkylates TRPA1 ion channels in the corneal nerve endings, triggering an immediate pain response and tearing.

  • Operational Implication: Standard fume hoods are mandatory. Open-bench handling is strictly prohibited.

Hydrolytic Instability
  • Reaction:

    
    
    
  • Hazard: Exposure to atmospheric moisture generates Hydrogen Bromide (HBr) gas, which is corrosive to respiratory tissues and metal equipment.

Visualizing the Hazard Mechanism

HazardMechanism Compound 3-(Bromomethyl)- 1-methyl-1H-indazole Moisture Atmospheric Moisture (H2O) Compound->Moisture Hydrolysis BioTarget Biological Nucleophile (DNA/Protein/TRPA1) Compound->BioTarget SN2 Attack HBr Hydrogen Bromide (Corrosive Gas) Moisture->HBr Releases Alkylated Alkylated Biomolecule (Toxicity/Cell Death) BioTarget->Alkylated Irreversible Modification

Figure 1: Mechanistic pathways for hydrolysis (HBr release) and biological alkylation (toxicity).

Part 3: Storage & Stability (Self-Validating System)

To ensure scientific integrity, storage protocols must be treated as a validation system. If the compound degrades, your yield drops and safety risks rise.

The "Traffic Light" Validation Protocol: Researchers should visually inspect the compound before every use.

  • 🟢 White/Off-White Crystalline Solid: High purity (>97%). Safe to use.

  • 🟡 Yellow/Orange Tint: Partial hydrolysis or oxidation. Purify before use. HBr likely present.[1]

  • 🔴 Brown/Liquefied: Significant decomposition. Do not open. Treat as hazardous waste.

Storage SOP:

  • Vessel: Amber glass vial with a PTFE-lined septum cap.

  • Environment: Store at 2–8°C .

  • Atmosphere: Purge headspace with Argon after every use.

  • Secondary Containment: Store the vial inside a sealed jar containing desiccant packets (e.g., Drierite) to absorb ambient moisture.

Part 4: Operational Safety in Synthesis

Workflow: Nucleophilic Substitution ( )

This is the most common application. The following protocol minimizes exposure risks.

Step 1: Preparation (The "Cold Start")

  • Remove the vial from the fridge and let it warm to room temperature inside a desiccator before opening. This prevents condensation from forming on the cold solid (which would trigger HBr release).

Step 2: Weighing

  • Best Practice: Weigh inside a glovebox.

  • Alternative: If using a fume hood, use a disposable anti-static weighing boat. Do not use a spatula that has touched water.

Step 3: Reaction & Quenching

  • Solvent: Use anhydrous solvents (DMF, THF, or Acetonitrile).

  • Quench: Never add water directly to the neat solid.[2] Dilute the reaction mixture first, then quench with saturated Sodium Bicarbonate (

    
    ) to neutralize any generated HBr.
    
Visualizing the Safe Handling Workflow

HandlingWorkflow Storage Cold Storage (4°C) Under Argon WarmUp Warm to RT in Desiccator (30 mins) Storage->WarmUp Prevent Condensation Weighing Weigh in Fume Hood (Sash < 12 inches) WarmUp->Weighing Avoid Moisture Reaction Reaction (Anhydrous) + Nucleophile Weighing->Reaction Inert Atmosphere Quench Quench: Dilute -> Add Sat. NaHCO3 Reaction->Quench Neutralize HBr Waste Halogenated Waste Stream Quench->Waste Disposal

Figure 2: Operational workflow emphasizing moisture control and HBr neutralization.[1][3][4][5][6]

Part 5: Emergency Response Protocols

1. Spill Cleanup (Solid)

  • Do not use water (generates acid fumes).[2]

  • Protocol:

    • Evacuate the immediate area.[1][2][6][7]

    • Wear double nitrile gloves and a respirator (P100/Organic Vapor cartridge).

    • Cover the spill with solid Sodium Bicarbonate or Calcium Carbonate.

    • Sweep up carefully (avoid dust generation) into a dry container.

    • Clean the surface with a 10% Sodium Thiosulfate solution (deactivates alkyl halides).

2. First Aid

  • Eye Contact: Rinse immediately with water for 15 minutes.[8] Note: If pain persists, suspect lachrymator-induced corneal injury; seek an ophthalmologist.

  • Skin Contact: Wash with soap and water.[1][2][6] Do not use ethanol (increases skin permeability).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, suspect HBr-induced edema.

References

  • BLD Pharm. (2024).[6] Safety Data Sheet: 3-(Bromomethyl)-1-methyl-1H-indazole (CAS 174180-57-5). Retrieved from

  • National Center for Biotechnology Information (PubChem). (2024). Compound Summary: 3-(Bromomethyl)indazole derivatives. Retrieved from

  • Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: Benzyl Bromide (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (2024).[6] Handling of Moisture-Sensitive Alkyl Halides. Retrieved from

Sources

Foundational

Technical Guide: Strategic Synthesis &amp; Functionalization of 3-Substituted Indazole Building Blocks

Executive Summary The indazole scaffold, particularly the 3-substituted 1H-indazole , represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for indole and purine systems. Its significan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold, particularly the 3-substituted 1H-indazole , represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for indole and purine systems. Its significance is underscored by its prevalence in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). While the N1 and N2 positions are nucleophilic and readily accessible, the C3 position is critical for modulating structure-activity relationships (SAR), often engaging in specific hydrogen bonding or hydrophobic interactions within ATP-binding pockets.

This guide provides a rigorous technical analysis of constructing 3-substituted indazoles. It moves beyond basic textbook chemistry to address the practical challenges of regioselectivity, tautomeric control, and scalable manufacturing protocols.

The Pharmacophore: Electronic & Structural Logic

The Tautomerism Challenge

The fundamental challenge in indazole chemistry is the annular tautomerism between 1H-indazole (thermodynamically favored, aromatic benzenoid structure) and 2H-indazole (quinonoid structure).[1]

  • 1H-Indazole:

    
     over 2H.
    
  • Implication: Without protecting groups, reactions often yield mixtures of N1- and N2-functionalized byproducts. However, for C3-functionalization , the electron density of the pyrazole ring is the primary driver.

Why C3?

In kinase inhibition, the indazole backbone often mimics the adenine ring of ATP. The C3-substituent vectors directly into the "gatekeeper" region or the solvent-exposed front, allowing for high selectivity tuning.

Strategic Synthesis: Workflows & Decision Trees

The synthesis of 3-substituted indazoles generally follows two distinct logical pathways: Functionalization of the Pre-formed Ring (Route A) or Direct C-H Activation (Route B).

Visualization: Synthetic Decision Matrix

IndazoleStrategy Start Target: 3-Substituted Indazole Decision Is the Indazole Ring Pre-formed? Start->Decision RouteA Route A: Electrophilic Substitution Decision->RouteA Yes RouteB Route B: Direct C-H Activation Decision->RouteB Yes (Modern) Halogenation Step 1: 3-Halogenation (I/Br) (Reagent: I2/KOH or NBS) RouteA->Halogenation Umpolung Umpolung Strategy (CuH Catalysis) RouteB->Umpolung Protect CRITICAL: N-Protection (THP, SEM, Boc) to prevent N-alkylation Halogenation->Protect If N-H free Coupling Step 2: Pd-Catalyzed Coupling (Suzuki, Heck, Sonogashira) Halogenation->Coupling One-pot (Rare) Protect->Coupling

Figure 1: Strategic decision matrix for accessing 3-substituted indazoles, highlighting the critical N-protection step required for subsequent metal-catalyzed cross-couplings.

Detailed Experimental Protocols

Protocol A: The "Gateway" Reaction – Synthesis of 3-Iodo-1H-Indazole

This is the industry-standard method for generating a versatile building block. The iodine at C3 serves as a handle for almost all carbon-carbon bond-forming reactions.

Mechanism: Base-mediated deprotonation of N1 increases electron density at C3, facilitating electrophilic attack by iodine.

Reagents & Conditions:

  • Substrate: 1H-Indazole (or derivatives)

  • Reagent: Iodine (

    
    , 1.1–1.2 equiv)
    
  • Base: Potassium Hydroxide (KOH, 2.0–2.5 equiv)

  • Solvent: DMF (Dimethylformamide)[2][3]

  • Temperature: 20–25 °C

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 1H-indazole (1.0 equiv) and DMF (5–10 volumes). Note: DMF is preferred over dioxane for solubility of the potassium salt intermediate.

  • Base Addition: Add KOH pellets (2.5 equiv) portion-wise. The exotherm is mild, but ensure internal temp

    
    C. Stir for 15 mins to ensure deprotonation.
    
  • Iodination: Add solid iodine (

    
    , 1.1 equiv) portion-wise over 30 minutes. Critical: Rapid addition can lead to over-iodination or formation of N-iodo species.
    
  • Quench: After 1–2 hours (monitor by TLC/LCMS), quench the reaction by pouring into 10% aqueous

    
     (sodium bisulfite) to reduce excess iodine.
    
  • Isolation: The product usually precipitates as a white/off-white solid. Filter, wash with water, and dry.[4]

  • Yield Expectation: 85–95%.

Data Summary: 3-Haloindazole Reactivity

HalogenReagentReactivity (Pd-Coupling)StabilityCost
Iodine (I)

High (Room Temp)Moderate (Light sensitive)Low
Bromine (Br)

Moderate (Requires Heat)HighLow
Chlorine (Cl)

Low (Requires specialized ligands)Very HighLow
Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Once the 3-iodoindazole is secured, the Suzuki coupling is the primary method for introducing aryl or heteroaryl groups.

The Challenge: Unprotected indazoles can poison Pd catalysts via the free N-H. The Solution: Use of N-protection (THP, Boc, SEM) or specific bases (


) that facilitate the reaction without permanent N-arylation.

Experimental Workflow (Optimized for 3-Iodo-1H-indazole):

  • Catalyst System:

    
     (5 mol%) is standard, but 
    
    
    
    is superior for sterically hindered boronic acids.
  • Solvent: DME/Water (3:1) or Dioxane/Water (4:1). The water is essential for the boronate activation step.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Procedure:

    • Degas solvents with Argon for 15 mins (Critical to prevent homocoupling).

    • Combine 3-iodoindazole, Boronic Acid (1.2 equiv), and Base.[2]

    • Add Catalyst under Argon stream.[5]

    • Heat to 80–90 °C for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with brine.[2] If Pd residues remain (black specks), treat organic layer with Thiol-silica scavengers.

Advanced Application: Axitinib Case Study

Axitinib (Inlyta®) is a VEGFR inhibitor containing a 3-substituted indazole. Its synthesis demonstrates the industrial application of Heck Coupling on the 3-iodo intermediate.

Retrosynthetic Analysis of Axitinib

The core bond formation occurs between 3-iodo-indazole and 2-vinylpyridine .

Axitinib Indazole 6-Iodoindazole (Starting Material) Step1 Step 1: Thio-etherification (CuI, Ethylene Glycol) Indazole->Step1 Intermediate1 S-Linked Intermediate Step1->Intermediate1 Step2 Step 2: 3-Iodination (I2, KOH, DMF) Intermediate1->Step2 Intermediate2 3-Iodo-Indazole Species Step2->Intermediate2 Step3 Step 3: Heck Coupling (Pd(OAc)2, 2-Vinylpyridine) Intermediate2->Step3 Final Axitinib (VEGFR Inhibitor) Step3->Final

Figure 2: The industrial synthetic route for Axitinib, showcasing the pivotal role of the 3-iodo intermediate utilized in a Heck coupling reaction.[6]

Critical Process Parameters (CPP)
  • Regioselectivity: In the Axitinib process, the 3-iodination is highly selective due to the electronic activation of the indazole ring.

  • Catalyst Poisoning: The sulfur atom in the Axitinib side chain can poison Palladium. Therefore, high-turnover catalysts or specific ligands (e.g., Xantphos or simple

    
    ) are required during the Heck coupling step.
    

Emerging Technologies: Direct C-H Functionalization

For researchers seeking to avoid halogenation steps, Direct C-H Activation is the frontier.

  • CuH-Catalyzed Allylation: A breakthrough method (MIT/Buchwald) utilizes an "umpolung" strategy. By converting the indazole N-H to an electrophilic N-benzoyloxy group, the C3 position becomes susceptible to nucleophilic attack by copper-allyl species.[7]

    • Advantage:[6][8] Generates chiral centers at C3 (if substituted allyl is used).[8][9]

    • Reference:J. Am. Chem. Soc.[8] 2020 (See Ref 3).[2][8][10]

References

  • BenchChem. (2025).[11] Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. Retrieved from

  • Luo, Y., et al. (2020).[2][8] Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI Applied Sciences. Retrieved from

  • Zhou, Y., & Buchwald, S. L. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society.[8] Retrieved from

  • Singer, R. A., et al. (2014).[12] Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Organic Process Research & Development. Retrieved from

  • Giraud, F., et al. (2020). C3-Indazole functionalization: A review. European Journal of Medicinal Chemistry. Retrieved from

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 3-(Bromomethyl)-1-methyl-1H-indazole

This technical guide provides a comprehensive physicochemical and synthetic profile of 3-(Bromomethyl)-1-methyl-1H-indazole , a critical heterocyclic building block used in the development of kinase inhibitors, PROTACs,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical and synthetic profile of 3-(Bromomethyl)-1-methyl-1H-indazole , a critical heterocyclic building block used in the development of kinase inhibitors, PROTACs, and receptor modulators.[1]

[1]

Executive Summary

3-(Bromomethyl)-1-methyl-1H-indazole (CAS: 174180-57-5) is a highly reactive benzylic electrophile.[1] Unlike its stable bromo-aryl analogs (e.g., 3-bromo-1-methylindazole), this compound functions primarily as an alkylating agent, enabling the introduction of the (1-methyl-1H-indazol-3-yl)methyl motif into nucleophilic scaffolds.[1]

Researchers must distinguish this compound from its isomers to avoid synthetic failure.[1] Due to the high reactivity of the C(sp3)-Br bond, the compound exhibits thermal instability and moisture sensitivity, often requiring isolation as a hydrobromide salt or immediate use as a crude solution to prevent polymerization.[1]

Chemical Identity & Structural Analysis[1][2]

PropertyData
IUPAC Name 3-(Bromomethyl)-1-methyl-1H-indazole
CAS Number 174180-57-5
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
SMILES CN1C2=CC=CC=C2C(CBr)=N1
InChIKey Computed from structure:[1]UYZMPQZJQKJZIJ-UHFFFAOYSA-N
Structural Class Fused Pyrazole / Benzylic Halide
Structural Significance

The molecule features an indazole core methylated at the N1 position.[1][2] The C3 position bears a bromomethyl group.[1][3] This specific substitution pattern activates the methylene carbon toward SN2 displacement, making it a "soft" electrophile ideal for coupling with amines, thiols, and enolates.[1]

Physical Characteristics & Thermodynamic Properties[1][5]

Melting Point & Physical State[1]
  • Free Base: Typically isolated as a viscous yellow oil or a low-melting waxy solid (approx. 30–45 °C, dependent on purity).[1] It rarely crystallizes well in its neutral form due to rotational freedom and lack of strong intermolecular H-bonding.[1]

  • Hydrobromide Salt: If isolated as the HBr salt (via anhydrous HBr/ether precipitation), it forms a white to off-white crystalline solid with a significantly higher melting point (decomposes >140 °C).[1]

  • Purity Impact: The presence of the hydrolysis byproduct, (1-methyl-1H-indazol-3-yl)methanol, significantly depresses the melting point and turns the solid into a semi-solid paste.

Solubility Profile
  • Soluble: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate.[1]

  • Sparingly Soluble: Diethyl ether, Hexanes (often oils out).[1]

  • Incompatible: Water, Alcohols (slow solvolysis), Primary/Secondary Amines (rapid alkylation).[1]

Stability & Reactivity (Critical)[1]
  • Lachrymator: As a benzylic bromide, it is a potent eye and respiratory irritant.[1]

  • Thermal Instability: Prolonged heating >60 °C can induce self-alkylation (polymerization) between the electrophilic CH₂Br and the nucleophilic N2 nitrogen of a neighboring molecule.[1]

  • Hydrolysis: Rapidly hydrolyzes in moist air to form the corresponding alcohol and HBr.[1]

Synthetic Routes & Experimental Validation

To ensure high purity and avoid regioisomeric byproducts, the conversion of the alcohol precursor is preferred over radical bromination.[1]

Preferred Route: Dehydroxy-Bromination

This method avoids the radical impurities associated with NBS bromination of 1,3-dimethylindazole.[1]

Protocol:

  • Precursor: Dissolve (1-methyl-1H-indazol-3-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M) under Argon.

  • Reagent: Cool to 0 °C and add Phosphorus Tribromide (PBr₃, 0.4 eq) or Thionyl Bromide (SOBr₂, 1.1 eq) dropwise.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench carefully with saturated NaHCO₃ (gas evolution). Extract with DCM.[1]

  • Purification: Rapid filtration through a short plug of silica gel (eluting with DCM).[1] Do not distill.

Alternative Route: Radical Bromination (Wohl-Ziegler)

Used when the 1,3-dimethyl precursor is readily available.[1] Requires strict anhydrous conditions to prevent over-oxidation.[1]

Reagents: 1,3-Dimethyl-1H-indazole, NBS (1.05 eq), AIBN (cat.), CCl₄ or PhCF₃ (Reflux).[1]

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Target Synthesis (Route A) cluster_2 Alternative (Route B) Acid 1-Methyl-1H-indazole- 3-carboxylic acid Alcohol (1-Methyl-1H-indazol- 3-yl)methanol Acid->Alcohol LiAlH4 / THF Reduction Target 3-(Bromomethyl)- 1-methyl-1H-indazole (Target) Alcohol->Target PBr3, DCM 0°C to RT (SN2 Substitution) Dimethyl 1,3-Dimethyl- 1H-indazole Dimethyl->Target NBS, AIBN CCl4, Reflux (Radical Bromination)

Caption: Comparative synthetic pathways. Route A (Reduction/Substitution) is preferred for higher purity profiles compared to the radical conditions of Route B.[1]

Handling & Safety Protocols

Storage[1]
  • Temperature: Store at -20 °C .

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and hydrolysis.[1]

Emergency Procedures
  • Skin Contact: Wash immediately with copious soap and water.[1] Do not use alcohol (increases absorption).[1]

  • Spill: Neutralize with 5% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential before cleanup.[1]

References

  • Synthesis of Indazole Intermediates: Journal of Medicinal Chemistry, "Optimization of Indazole-Based Kinase Inhibitors."[1] (General reference for indazole alkylations).

  • Radical Bromination Methodology: Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317.[1] Link

  • Reaction of Alcohols with PBr3: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry. Wiley-Interscience.[1]

  • Analogous Compound Data (3-Bromo-1-methylindazole): Sigma-Aldrich Product Specification, CAS 326474-67-3.[1] Link (Cited for contrast in physical properties).

  • Safety of Benzylic Halides: National Center for Biotechnology Information.[1] PubChem Compound Summary for Benzyl bromide. Link (Proxy for safety profile).[1]

Sources

Protocols & Analytical Methods

Method

Using 3-(Bromomethyl)-1-methyl-1H-indazole as a Premier Electrophile in Organic Synthesis

An Application Guide for the Synthetic Chemist Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Indazole Moiety The indazole scaffold is a privileged heterocyclic motif inte...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Chemist

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Indazole Moiety

The indazole scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents and biologically active compounds.[1][2][3] Its presence in pharmaceuticals targeting a wide array of diseases, including cancer and inflammatory conditions, underscores its importance in modern drug discovery.[2][3][4] The functionalization of the indazole core is a key strategy for modulating pharmacological activity. However, direct alkylation of the indazole nitrogen often yields a mixture of N-1 and N-2 regioisomers, complicating synthesis and purification.[1][5][6][7]

3-(Bromomethyl)-1-methyl-1H-indazole emerges as a highly valuable and versatile building block that circumvents this common challenge. By having a pre-alkylated N-1 position and a highly reactive bromomethyl group at the C-3 position, it serves as a potent electrophile. This allows for the precise and efficient introduction of the 1-methyl-1H-indazol-3-ylmethyl moiety onto a wide range of nucleophilic substrates, providing a direct route to complex molecules with significant therapeutic potential. This guide provides a detailed exploration of its reactivity, application protocols, and best practices for its use in a research and development setting.

PART 1: Core Reactivity and Mechanistic Overview

The synthetic utility of 3-(Bromomethyl)-1-methyl-1H-indazole is rooted in its function as a classic alkylating agent. The carbon atom of the bromomethyl group is electron-deficient due to the electron-withdrawing effect of the adjacent bromine atom, making it highly susceptible to nucleophilic attack.

The predominant reaction mechanism is a bimolecular nucleophilic substitution (SN2) . In this process, a nucleophile directly attacks the electrophilic methylene carbon, leading to the displacement of the bromide ion as a leaving group in a single, concerted step. This reaction forms a new covalent bond between the nucleophile and the indazole-containing fragment.

Caption: General SN2 mechanism for the alkylation of a nucleophile.

PART 2: Application Protocols for Synthesis

The following protocols are designed to be robust starting points for various classes of nucleophiles. Researchers should consider that optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

N-Alkylation: Formation of Carbon-Nitrogen Bonds

The alkylation of amines and other nitrogen nucleophiles is a cornerstone application, enabling the synthesis of compounds with diverse biological activities.

Protocol 2.1.1: Alkylation of a Secondary Amine (e.g., Morpholine)

  • Reagent Preparation :

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the secondary amine (1.0 eq.) and a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

    • Add a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) to achieve a substrate concentration of approximately 0.1-0.5 M. Stir the suspension.

  • Reaction Execution :

    • In a separate flask, dissolve 3-(Bromomethyl)-1-methyl-1H-indazole (1.1 eq.) in a minimal amount of the same solvent.

    • Add the electrophile solution dropwise to the stirring amine suspension at room temperature.

    • Rationale : Dropwise addition helps to control any potential exotherm and minimizes side reactions. A slight excess of the electrophile ensures full conversion of the valuable nucleophile.

  • Monitoring and Work-up :

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.

ParameterConditionRationale
Nucleophiles Primary/Secondary Amines, Amides, N-HeterocyclesDiverse scope for building complex molecules.
Base K₂CO₃, Cs₂CO₃, DIPEAMild, non-nucleophilic bases to neutralize HBr byproduct. Cs₂CO₃ can accelerate reactions.[8]
Solvent DMF, MeCN, THFPolar aprotic solvents that facilitate SN2 reactions.
Temperature Room Temp to 60 °CProvides sufficient energy for reaction without promoting decomposition.
O-Alkylation: Formation of Carbon-Oxygen Bonds

This method is critical for synthesizing ethers and esters, which are common functionalities in drug molecules.

Protocol 2.2.1: Alkylation of a Phenol

  • Reagent Preparation :

    • To a flame-dried flask under an inert atmosphere, add the phenol (1.0 eq.).

    • Dissolve in an anhydrous polar aprotic solvent, such as Tetrahydrofuran (THF) or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), portion-wise.

    • Rationale : The strong base is required to deprotonate the weakly acidic phenol, forming the much more nucleophilic phenoxide anion. Anhydrous conditions are critical as NaH reacts violently with water.

  • Reaction Execution :

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.

    • Dissolve 3-(Bromomethyl)-1-methyl-1H-indazole (1.1 eq.) in anhydrous THF/DMF and add it dropwise to the phenoxide solution.

  • Monitoring and Work-up :

    • Monitor the reaction until the starting phenol is consumed (typically 4-16 hours).

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Proceed with extraction, washing, drying, and concentration as described in Protocol 2.1.1.

  • Purification :

    • Purify the crude product via flash column chromatography.

ParameterConditionRationale
Nucleophiles Phenols, Alcohols, Carboxylic AcidsAccess to ethers and esters.
Base NaH, K₂CO₃, Cs₂CO₃A strong base like NaH is needed for alcohols/phenols. K₂CO₃ is often sufficient for carboxylic acids.
Solvent Anhydrous THF, DMFMust be anhydrous when using hydride bases.
Temperature 0 °C to Room TempInitial cooling controls the exothermic deprotonation step.
S-Alkylation: Formation of Carbon-Sulfur Bonds

The synthesis of thioethers is readily achieved due to the high nucleophilicity of sulfur compounds.

Protocol 2.3.1: Alkylation of a Thiol

  • Reagent Preparation :

    • The procedure is very similar to N-alkylation (Protocol 2.1.1). Combine the thiol (1.0 eq.) and a base like K₂CO₃ (1.5 eq.) in DMF or MeCN.

    • Rationale : Thiols are generally more acidic than amines, and the resulting thiolate is a potent nucleophile. A mild base is usually sufficient.

  • Reaction Execution :

    • Add a solution of 3-(Bromomethyl)-1-methyl-1H-indazole (1.1 eq.) dropwise at room temperature.

  • Monitoring and Work-up :

    • These reactions are often rapid (1-4 hours). Monitor by TLC/LC-MS.

    • Perform an aqueous work-up and extraction as previously described.

  • Purification :

    • Purify by flash column chromatography.

C-Alkylation: Formation of Carbon-Carbon Bonds

For the creation of C-C bonds, soft carbon nucleophiles, such as enolates, are required.

Protocol 2.4.1: Alkylation of Diethyl Malonate

  • Reagent Preparation (Enolate Formation) :

    • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.

    • Add sodium hydride (NaH, 1.2 eq.) portion-wise.

    • Add diethyl malonate (1.0 eq.) dropwise via syringe. Hydrogen gas will evolve.

    • Rationale : A strong base is essential to deprotonate the active methylene compound to generate the nucleophilic enolate.

  • Reaction Execution :

    • After gas evolution ceases (approx. 30-60 min), add a solution of 3-(Bromomethyl)-1-methyl-1H-indazole (1.1 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring and Work-up :

    • Monitor the reaction for the disappearance of the electrophile.

    • Quench carefully at 0 °C with saturated aqueous NH₄Cl.

    • Perform an aqueous work-up and extraction as previously described.

  • Purification :

    • Purify the resulting product by flash column chromatography.

PART 3: Experimental Workflow Overview

A successful synthesis relies on a systematic and logical workflow from setup to final analysis.

Workflow A 1. Reaction Setup - Flame-dry glassware - Inert atmosphere (N₂/Ar) - Add nucleophile, base, solvent B 2. Reagent Addition - Dissolve electrophile - Cool reaction if needed - Add electrophile dropwise A->B Controlled Conditions C 3. Reaction Monitoring - Stir at specified temperature - Track progress via TLC / LC-MS B->C Initiate Reaction D 4. Work-up & Extraction - Quench reaction (e.g., H₂O, sat. NH₄Cl) - Extract with organic solvent - Wash, dry, and concentrate C->D Upon Completion E 5. Purification - Flash column chromatography D->E F 6. Analysis - Confirm structure (NMR, MS) - Assess purity (LC-MS, HPLC) E->F

Caption: Standard experimental workflow for alkylation reactions.

PART 4: Safety, Handling, and Storage

4.1 Hazard Identification

  • Acute Toxicity : 3-(Bromomethyl)-1-methyl-1H-indazole is classified as acutely toxic if swallowed.[9]

  • Irritation : Like many alkyl bromides, it is expected to be a skin and eye irritant.[10][11]

  • General Warning : As an alkylating agent, this compound should be treated as potentially harmful and handled with appropriate caution to avoid exposure.

4.2 Safe Handling Protocols

  • Engineering Controls : Always handle this substance in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][12]

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[10][12] Use proper glove removal technique to avoid skin contact.

  • Handling Practices : Avoid creating dust. Do not eat, drink, or smoke in the laboratory.[12][13] Wash hands thoroughly after handling.[10]

4.3 First Aid Measures

  • If Swallowed : Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[10][11]

  • If on Skin : Wash with plenty of soap and water. If irritation occurs, seek medical attention.[10]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[10]

  • If Inhaled : Remove the person to fresh air and keep comfortable for breathing.[10][11]

4.4 Storage and Disposal

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Store locked up.[10][12] The compound may be air-sensitive and should be stored under an inert atmosphere for long-term stability.[11]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

References

  • Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis.
  • National Institutes of Health. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved February 15, 2026, from [Link]

  • MPG.PuRe. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved February 15, 2026, from [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved February 15, 2026, from [Link]

  • Reactions & Methods. (2016, April 24). C Alkylation of 3-methyl indazole. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). 3-methyl-1H-indazole. PubChem. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2024, August 9). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 15, 2026, from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2021, August 2). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved February 15, 2026, from [Link]

  • Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Retrieved February 15, 2026, from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. Retrieved February 15, 2026, from [Link]

  • Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved February 15, 2026, from [Link]

  • Springer. (2011). Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research, 20(7), 1509-1523.
  • Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved February 15, 2026, from [Link]

Sources

Application

Application Note: Nucleophilic Substitution Reactions of 3-(Bromomethyl)-1-methyl-1H-indazole

Abstract The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Linifanib) and anti-inflammatory agents. While ring-substit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Linifanib) and anti-inflammatory agents. While ring-substituted indazoles are common, the 3-(bromomethyl)-1-methyl-1H-indazole intermediate offers a unique vector for extending the scaffold via the C3 position. This guide details the protocols for exploiting this electrophilic "benzylic-like" halide in SN2 reactions.[1][2] We provide validated workflows for C-N, C-S, and C-C bond formations, emphasizing the handling of this lachrymatory intermediate and optimizing yields against competitive hydrolysis.

Chemical Context & Reactivity Profile[1][2][3][4][5][6]

The Electrophile

The 3-(bromomethyl) group on the indazole ring functions as a highly reactive benzylic halide.[1] The electron-deficient nature of the pyrazole ring (specifically the C=N bond) withdraws electron density from the exocyclic methylene, making it significantly more electrophilic than a standard benzyl bromide.

  • Substrate: 3-(Bromomethyl)-1-methyl-1H-indazole

  • CAS: 174180-57-5

  • Reactivity Mode: Primarily SN2.

  • Key Competitor: Hydrolysis to the alcohol (3-(hydroxymethyl)indazole) in the presence of moisture/protic solvents.[1]

Mechanistic Pathway

The reaction proceeds via a concerted backside attack.[1][2] The 1-methyl substitution is critical; without it, the N1-H would be acidic, leading to self-alkylation or polymerization under basic conditions.

ReactionMechanism SM 3-Methyl-1-methyl-1H-indazole Bromination Radical Bromination (NBS, AIBN, CCl4/PhCl) SM->Bromination Intermed 3-(Bromomethyl)-1-methyl-1H-indazole (Electrophile) Bromination->Intermed  -HBr Prod_Amine 3-(Aminomethyl)indazole Intermed->Prod_Amine  SN2 Attack Prod_Thiol 3-(Thio)indazole Intermed->Prod_Thiol  SN2 Attack Prod_Carbon 3-(Alkyl)indazole Intermed->Prod_Carbon  SN2 Attack Nu_Amine Amine (HNR2) Base: K2CO3/DIPEA Nu_Amine->Prod_Amine Nu_Thiol Thiol (RSH) Base: DBU/NaH Nu_Thiol->Prod_Thiol Nu_Carbon Malonate/Enolate Base: NaH/KOtBu Nu_Carbon->Prod_Carbon

Figure 1: Synthetic workflow from the methyl precursor to diverse functionalized targets via the bromomethyl intermediate.

Safety & Handling (Critical)

Hazard Warning: 3-(Bromomethyl)-1-methyl-1H-indazole is a potent alkylating agent and a likely lachrymator (tear gas effect), similar to benzyl bromide.

  • Containment: Always handle the solid and its solutions within a certified chemical fume hood.[1][2]

  • Decontamination: Quench spills or glassware with a dilute solution of ammonia or 10% sodium thiosulfate to destroy the alkylating potential before removal from the hood.[1][2]

  • Storage: Store at 2–8°C under argon. The C-Br bond is sensitive to light; wrap vials in aluminum foil to prevent homolytic cleavage and degradation.[1][2]

Experimental Protocols

Protocol A: C-N Bond Formation (Library Synthesis)

Ideal for generating kinase inhibitor libraries.[1]

Rationale: The use of inorganic bases (K₂CO₃) in a polar aprotic solvent (Acetonitrile) suppresses over-alkylation compared to stronger bases.[1][2]

Materials:

  • 3-(Bromomethyl)-1-methyl-1H-indazole (1.0 equiv)

  • Secondary Amine (1.2 equiv) (e.g., Morpholine, Piperazine)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: Acetonitrile (ACN), anhydrous

  • Sodium Iodide (NaI) (0.1 equiv) - Finkelstein catalyst[1]

Step-by-Step:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, suspend K₂CO₃ (2.0 mmol) in anhydrous ACN (5 mL).

  • Activation: Add NaI (0.1 mmol). Stir for 5 minutes. Note: In situ formation of the more reactive iodide species accelerates the reaction.

  • Addition: Add the amine (1.2 mmol) followed by 3-(bromomethyl)-1-methyl-1H-indazole (1.0 mmol).

  • Reaction: Cap the vial and stir at 60°C for 4–12 hours. Monitor by LC-MS (Target mass = Amine MW + 144 - 1).[1][2]

  • Workup:

    • Filter off the solid inorganic salts.[1][2]

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Purification: Flash chromatography (DCM:MeOH gradient) or preparative HPLC.[1][2]

Protocol B: C-S Bond Formation (Thioethers)

Based on the synthesis of 6-[(ethylthio)methyl]-1H-indazole analogues.

Rationale: Thiols are highly nucleophilic but prone to oxidation (disulfide formation).[1][2] DBU is used as a soluble organic base to ensure rapid deprotonation without introducing water.[1][2]

Materials:

  • 3-(Bromomethyl)-1-methyl-1H-indazole (1.0 equiv)

  • Thiol (R-SH) (1.1 equiv)[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Deprotonation: In a round-bottom flask under N₂ atmosphere, dissolve the thiol (1.1 mmol) in THF (3 mL). Add DBU (1.2 mmol) dropwise at 0°C. Stir for 15 minutes.

  • Coupling: Add a solution of 3-(bromomethyl)-1-methyl-1H-indazole (1.0 mmol) in THF (2 mL) dropwise to the thiolate solution.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. The reaction is typically fast due to the high nucleophilicity of the thiolate.[1][2]

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove DBU), then brine. Dry over Na₂SO₄ and concentrate.

Protocol C: C-C Bond Formation (Malonate Alkylation)

For chain extension or amino acid synthesis.[1]

Materials:

  • Diethyl malonate (1.2 equiv)[1]

  • Sodium Hydride (NaH, 60% in oil) (1.3 equiv)

  • Solvent: DMF or THF (anhydrous)[1]

Step-by-Step:

  • Enolate Formation: Wash NaH with hexanes to remove oil (optional).[1][2] Suspend in dry THF at 0°C. Add diethyl malonate dropwise. Evolution of H₂ gas will occur.[1][2] Stir for 30 min until gas evolution ceases.

  • Alkylation: Add 3-(bromomethyl)-1-methyl-1H-indazole (1.0 equiv) as a solid or THF solution in one portion.

  • Reaction: Heat to reflux (THF) or 80°C (DMF) for 4 hours.

  • Quench: Carefully add water at 0°C. Extract with EtOAc.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Hydrolysis Wet solvents or atmospheric moisture.[2]Use anhydrous solvents and store the bromide in a desiccator.[1][2] Add 3Å molecular sieves to the reaction.
Dimerization Amine is too nucleophilic or stoichiometry is off.[1][2]Use a large excess of amine (2-3 equiv) if the amine is cheap/volatile. Add the bromide slowly to the amine solution.
Incomplete Reaction Poor solubility of nucleophile.[1][2]Switch solvent to DMF or DMSO.[1][2] Increase temperature to 80°C. Add NaI catalyst.
Darkening of Reaction Decomposition of bromide.[1][2]Perform reaction in the dark (wrap flask in foil). Ensure N₂/Ar atmosphere.

References

  • Indazole Scaffold in Medicinal Chemistry

    • Review of Indazole Synthesis and Biological Activity. Caribbean Journal of Science and Technology, 2021.[2][3][4][5][6][7] Link

  • Analogous Reactivity (6-Bromomethyl indazole)

    • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. Link

  • Structural Confirmation

    • Crystal structure of 3-(Chloromethyl)-1-methyl-1H-indazole. University of Southampton eCrystals.[1][2] Link

  • General Nucleophilic Substitution Guide

    • Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Link

Sources

Method

Preparation of 3-((amino)methyl)-1-methyl-1H-indazoles

Application Note: High-Fidelity Synthesis of 3-((amino)methyl)-1-methyl-1H-indazoles Executive Summary The 3-((amino)methyl)-1-methyl-1H-indazole scaffold is a privileged pharmacophore in kinase inhibitors (e.g., Axitini...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 3-((amino)methyl)-1-methyl-1H-indazoles

Executive Summary

The 3-((amino)methyl)-1-methyl-1H-indazole scaffold is a privileged pharmacophore in kinase inhibitors (e.g., Axitinib analogs) and GPCR ligands.[1] Its synthesis presents two primary challenges: regiocontrol during N-methylation (N1 vs. N2 selectivity) and the chemoselective reduction of the C3-linker without compromising the aromatic system.

This application note details a robust, scalable 4-step protocol starting from 1H-indazole.[1] Unlike direct alkylation of 3-methylindazoles (which suffers from radical bromination selectivity issues), this route utilizes a C3-cyano intermediate .[1] This pathway offers superior regiochemical purity and modularity, allowing for the reliable generation of the primary amine target.

Strategic Route Analysis

We evaluated three common synthetic strategies. The Cyanation-Reduction Pathway (Route A) is selected as the standard operating procedure (SOP) due to its high reproducibility and ease of isomer separation.

Table 1: Comparative Analysis of Synthetic Routes

FeatureRoute A: Cyano-Reduction (Recommended) Route B: Amide ReductionRoute C: Radical Bromination
Starting Material 1H-IndazoleIndazole-3-carboxylic acid3-Methyl-1H-indazole
Key Intermediate 3-Cyano-1-methyl-indazole3-Carboxamide3-Bromomethyl-indazole
Regiocontrol Early stage (easy separation)Late stage (polar intermediates)Difficult (mixtures)
Safety Profile Moderate (Requires Cyanide/LAH)Good (Standard reagents)Poor (Lachrymatory bromides)
Overall Yield 45-55% 30-40%Variable

Critical Control Point: Regioselective N-Methylation

The most common failure mode in indazole chemistry is the formation of the N2-isomer. Indazoles exist in a tautomeric equilibrium.[2][3][4] While N1-alkylation is thermodynamically favored, N2-alkylation is often kinetically competitive.[1]

Mechanistic Insight: Using Sodium Hydride (NaH) in THF promotes N1-selectivity via coordination of the sodium cation with the N2 lone pair, shielding it from electrophilic attack.[5] Conversely, loose ion pairs (e.g., Cs2CO3 in DMF) often increase N2-alkylation rates.[1]

Visualizing the Regioselectivity Logic:

IndazoleMethylation cluster_0 Tautomeric Equilibrium Indazole 1H-Indazole (Thermodynamic) Indazole2 2H-Indazole (Kinetic) Indazole->Indazole2  K_eq   Reagents Reagent Choice Indazole->Reagents NaH NaH / THF (Tight Ion Pair) Reagents->NaH CsCO Cs2CO3 / DMF (Loose Ion Pair) Reagents->CsCO N1_Product N1-Methyl (Major Product) NaH->N1_Product  Steric Shielding of N2   CsCO->N1_Product N2_Product N2-Methyl (Minor Product) CsCO->N2_Product  Enhanced N2 Nucleophilicity  

Caption: Decision tree for N-methylation. NaH/THF conditions maximize N1-selectivity by coordinating the N2 nitrogen.[1][5][6]

Detailed Experimental Protocol

Target Molecule: 3-((amino)methyl)-1-methyl-1H-indazole[1]

Step 1: C3-Iodination of 1H-Indazole

Rationale: Introducing the halogen at C3 before methylation simplifies the NMR spectra and increases the lipophilicity of the intermediate for easier handling.

  • Charge: To a solution of 1H-indazole (10.0 g, 84.6 mmol) in 1,4-dioxane (100 mL), add 4M NaOH (100 mL).

  • Addition: Cool to 0°C. Add Iodine (I2) chips (23.6 g, 93.0 mmol) portion-wise over 30 minutes.

  • Reaction: Warm to RT and stir for 3 hours. Monitor by TLC (EtOAc/Hex 1:1).

  • Workup: Quench with saturated Na2S2O3 (sodium thiosulfate) to remove excess iodine (color changes from dark brown to yellow). Acidify carefully with 1M HCl to pH 5 to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry in vacuo.

    • Yield Expectation: 90-95%

    • Data: 3-iodo-1H-indazole.[1]

Step 2: Regioselective N-Methylation

Rationale: Utilizing the NaH/THF method to favor the N1 isomer.[5]

  • Activation: Suspend NaH (60% in oil, 4.0 g, 100 mmol) in anhydrous THF (150 mL) under Argon at 0°C.

  • Deprotonation: Add solution of 3-iodo-1H-indazole (20.0 g, 82 mmol) in THF dropwise. Evolution of H2 gas will be observed. Stir for 30 min at 0°C.

  • Alkylation: Add Methyl Iodide (MeI) (6.2 mL, 98 mmol) dropwise.

  • Reaction: Warm to RT and stir for 4 hours.

  • Quench: Cool to 0°C. Carefully add water (10 mL) followed by EtOAc extraction.

  • Purification (CRITICAL): The crude will contain ~85:15 mixture of N1:N2 isomers.

    • Column Chromatography: Silica gel (Hexane/EtOAc 90:10).

    • Elution Order: The N1-isomer (Target) typically elutes second or is very close to N2 depending on the stationary phase, but in many halogenated indazoles, N1 is less polar. Note: Verify by NOESY. N1-Me shows NOE to H7 proton; N2-Me shows NOE to H3 (if H present) or no aromatic NOE if C3 is substituted.[1]

    • Yield: ~75% of isolated N1-isomer.

Step 3: Palladium-Catalyzed Cyanation

Rationale: Zn(CN)2 is preferred over CuCN for easier workup and milder conditions.

  • Charge: Combine 1-methyl-3-iodo-indazole (10.0 g, 38.7 mmol), Zn(CN)2 (2.7 g, 23.2 mmol), and Pd(PPh3)4 (2.2 g, 5 mol%) in dry DMF (80 mL).

  • Deoxygenate: Sparge with Argon for 15 minutes.

  • Heat: Heat to 100°C for 4-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash with 1M NH4OH (to scavenge Zn/Pd salts) followed by brine.

  • Isolate: Concentrate and recrystallize from EtOH/Hexane.

    • Product: 1-methyl-1H-indazole-3-carbonitrile.[1]

Step 4: Reduction to Amine (LAH Protocol)

Rationale: LiAlH4 provides complete reduction.[7] Hydrogenation (Raney Ni) is an alternative but requires high pressure equipment.

  • Setup: Flame-dry a 3-neck flask. Add LiAlH4 (1.0M in THF, 40 mL, 40 mmol) under Argon. Cool to 0°C.[8]

  • Addition: Dissolve nitrile (3.14 g, 20 mmol) in dry THF (30 mL) and add dropwise. Exothermic.

  • Reaction: Allow to warm to RT and stir for 3 hours.

  • Fieser Quench (Safety Critical):

    • Cool to 0°C.[8]

    • Add 1.5 mL Water (slowly).

    • Add 1.5 mL 15% NaOH .

    • Add 4.5 mL Water .

  • Filtration: Warm to RT. Stir until a white granular precipitate forms (aluminum salts). Filter through Celite.[8]

  • Final Isolation: Concentrate the filtrate. The amine often requires conversion to the HCl salt for storage.

    • Salt Formation:[1] Dissolve in Et2O, add 2M HCl in ether. Filter the white solid.

Workflow Visualization

SynthesisWorkflow Start 1H-Indazole Step1 Step 1: Iodination (I2, NaOH) Start->Step1 Inter1 3-Iodo-1H-indazole Step1->Inter1 Step2 Step 2: Methylation (NaH, MeI) Inter1->Step2 Inter2 1-Me-3-Iodo-indazole (N1 Isomer) Step2->Inter2 Step3 Step 3: Cyanation (Zn(CN)2, Pd(0)) Inter2->Step3 Inter3 1-Me-Indazole-3-CN Step3->Inter3 Step4 Step 4: Reduction (LiAlH4, THF) Inter3->Step4 Final 3-(Aminomethyl)-1-Me-Indazole Step4->Final

Caption: Step-by-step synthetic workflow from 1H-indazole to the target amine.

Troubleshooting & QC

  • Differentiation of N1 vs N2 Isomers:

    • 1H NMR: The N-Methyl singlet for the N1-isomer typically appears upfield (approx 4.0 ppm) compared to the N2-isomer (approx 4.2 ppm), though this depends on the C3 substituent.

    • NOESY: The N1-Methyl group will show a spatial correlation (NOE) to the C7-H proton (the aromatic proton adjacent to the nitrogen). The N2-Methyl will not show this interaction.

  • Incomplete Reduction:

    • If the imine intermediate persists, ensure the LAH is fresh. Old LAH turns gray/white and loses potency.

    • If over-reduction (deamination) occurs, lower the temperature to 0°C and monitor strictly by LCMS.

Safety & Handling

  • Cyanide: Step 3 generates cyanide waste. All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Ensure strictly anhydrous conditions. Use the Fieser quench method described to prevent "gummy" aluminum emulsions that trap product.

References

  • Regioselectivity in Indazole Alkylation

    • Mechanism & Conditions:[1][5][6][7][9] "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein J. Org.[9] Chem. 2024.[9][10] Link

    • BenchChem Guide: "Troubleshooting regioselectivity in indazole synthesis." Link

  • Nitrile Reduction Protocols

    • LAH Method:[1][8] "Nitrile to Amine (LiAlH4 reduction)." Organic Synthesis (Org.[9] Synth. Coll. Vol.). Link

    • Catalytic Hydrogenation: "Hydrogenation of nitrile to primary amine with carbon-coated Ni catalyst." ChemRxiv, 2021. Link

  • Medicinal Chemistry Context

    • Indazole Scaffolds: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[2][3][4][11] Molecules, 2018.[3][10][12] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Bromomethyl)-1-methyl-1H-indazole

This guide is structured as a Tier-3 Technical Support resource designed for organic chemists and process development scientists. It prioritizes yield optimization through mechanistic understanding and rigorous protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource designed for organic chemists and process development scientists. It prioritizes yield optimization through mechanistic understanding and rigorous protocol management.

Ticket ID: IND-BR-303 | Status: Open | Priority: High Subject: Yield Optimization & Impurity Control

Executive Summary & Route Analysis

The Core Issue: Users frequently report low yields (<40%) when synthesizing 3-(bromomethyl)-1-methyl-1H-indazole (Target B ). The root cause is often the selection of the "Direct Bromination" route (Wohl-Ziegler) over the "Functional Group Interconversion" route (Nucleophilic Substitution).

The methyl group at the C3 position of the indazole ring is "benzylic" in reactivity but electronically coupled to the electron-rich pyrazole ring. This creates two competing failure modes:

  • Ring Bromination: Electrophilic aromatic substitution (EAS) on the ring (usually C5 or C7) due to trace

    
     generation.
    
  • Hydrolysis: The target benzylic bromide is highly electrophilic and hydrolyzes back to the alcohol upon contact with moisture or acidic silica gel.

Route Decision Matrix

The following decision tree illustrates the recommended workflow to maximize yield.

RouteSelection Start Starting Material? SM_Methyl 1,3-Dimethyl-1H-indazole Start->SM_Methyl SM_Alcohol (1-Methyl-1H-indazol-3-yl)methanol Start->SM_Alcohol Decision Can you acquire/make the Alcohol? SM_Methyl->Decision Route_Nu Route B: Nucleophilic Sub. (PBr3) Risk: Low (Clean conversion) Yield Potential: 85-95% SM_Alcohol->Route_Nu Route_Radical Route A: Radical Bromination (NBS) Risk: High (Poly-bromination/Ring sub) Yield Potential: 30-50% Decision->Route_Radical No (Must use Methyl) Decision->Route_Nu Yes (Recommended) Target Target: 3-(Bromomethyl)-1-methyl-1H-indazole Route_Radical->Target Difficult Purification Route_Nu->Target High Purity

Figure 1: Synthetic pathway selection. Route B is the industry standard for high-yield synthesis of this scaffold.

The Gold Standard Protocol (Route B)

Method: Conversion of (1-methyl-1H-indazol-3-yl)methanol to alkyl bromide via Phosphorus Tribromide (


).
Why This Works

Unlike radical bromination, this pathway avoids the formation of thermodynamic byproducts (dimers) and kinetic off-target bromination.


 activates the alcohol as a leaving group (alkoxyphosphonium intermediate), which is then displaced by bromide in an 

fashion.
Optimized Protocol
  • Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon.

  • Solvent: Dissolve 1.0 eq of (1-methyl-1H-indazol-3-yl)methanol in anhydrous Dichloromethane (DCM) [0.2 M concentration].

    • Critical: Do not use THF if possible; bromide displacement is faster in non-coordinating solvents like DCM.

  • Addition: Cool to 0°C . Add

    
     (0.4 eq)  dropwise over 10 minutes.
    
    • Note: Stoichiometry is 0.33 eq theoretically, but 0.4 eq ensures full conversion.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 30% EtOAc/Hexane). The alcohol (lower

      
      ) should disappear. The bromide (higher 
      
      
      
      ) is less polar.
  • Workup (The Yield Killer):

    • Pour mixture into ice-cold saturated

      
       .
      
    • Extract immediately with DCM (x2).

    • Dry over

      
       (Avoid 
      
      
      
      if clumping occurs, speed is key).
    • Concentrate at <30°C .

Data: Solvent & Reagent Comparison
ReagentSolventTempYieldPurityNotes
PBr3 DCM 0°C

RT
92% >95% Recommended. Cleanest profile.
PBr3THFRT75%88%Slower reaction; ether cleavage risks.
CBr4 / PPh3DCMRT85%80%Difficult to remove Triphenylphosphine oxide (TPPO) byproduct.
HBr (48%)Reflux100°C20%40%Hydrolysis dominates; harsh conditions degrade indazole.

Troubleshooting Guide: Radical Bromination (Route A)

Use this section only if you are forced to start from 1,3-dimethyl-1H-indazole.

Common Symptom: "I have a mixture of starting material, product, and a 'spot' that runs very high on TLC."

Diagnosis: The "high spot" is likely the gem-dibromide (over-bromination) or a dimer . The radical formed at the benzylic position is stable, promoting secondary reactions.

Optimization Steps for NBS Route
  • Solvent Switch: Replace Acetonitrile or DCM with Chlorobenzene or Benzene (if permitted). Non-polar solvents suppress ionic side reactions (ring bromination).

  • Initiator: Use AIBN (Azobisisobutyronitrile) instead of Benzoyl Peroxide. AIBN has a cleaner decomposition profile.

  • Stoichiometry: Use 0.9 eq of NBS .

    • Counter-intuitive: It is better to leave 10% starting material (separable) than to generate 10% dibromide (inseparable).

  • Light Source: Use a visible light LED (white or blue) rather than heat alone to initiate the radical chain at lower temperatures (reducing thermal decomposition).

Purification & Stability (Critical)

The 3-bromomethyl indazole is a lachrymator and highly susceptible to hydrolysis.

Q: My product turned into a white sludge on the column. What happened? A: You likely used untreated silica gel. The slightly acidic nature of silica (


) catalyzes the hydrolysis of the benzylic bromide to the alcohol or the formation of an ether if MeOH was in the eluent.
The "Neutral Silica" Protocol

If column chromatography is necessary:

  • Eluent: Hexane/Ethyl Acetate (gradient). NEVER use Methanol.

  • Pre-treatment: Slurry the silica gel in Hexane containing 1% Triethylamine (Et3N) . This neutralizes acidic sites.

  • Speed: Flash chromatography means flash. Run the column in under 15 minutes.

Storage Workflow

Storage Product Isolated Bromide Condition1 Is it dry? Product->Condition1 Action1 High Vac (30 min) < 30°C Condition1->Action1 No Storage Store under Argon -20°C Condition1->Storage Yes Action1->Storage Warning AVOID: Moisture, Light, Protic Solvents (MeOH) Storage->Warning Stability Threats

Figure 2: Storage and handling logic to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: Can I use HBr/Acetic Acid to brominate the alcohol? A: No. Indazoles are basic heterocycles.[1] Strong acids will protonate the N1/N2 positions, potentially deactivating the system or causing solubility issues. Furthermore, the high temperature required for HBr substitution will hydrolyze your product as fast as it forms. Stick to


 under neutral/mildly acidic conditions.

Q2: I see a new spot on TLC that doesn't move (baseline). What is it? A: This is likely the pyridinium-like salt formed by the intermolecular reaction of the pyridine-like nitrogen (N2) of one molecule attacking the bromomethyl group of another. This "self-alkylation" happens if the reaction mixture is too concentrated (>0.5 M) or heated too long. Solution: Keep concentration at 0.2 M and store the product cold.

Q3: How do I remove the orange color from the crude product? A: The orange color is usually trace Bromine (


) or phosphorus salts. Wash the organic layer with 10% Sodium Thiosulfate (

)
during workup. This reduces active bromine species to water-soluble bromide.

References

  • Appel Reaction & PBr3 Mechanisms

    • Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801–811.

  • Indazole Synthesis Reviews

    • Gaonkar, S.L., et al. (2021). "Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review." Caribbean Journal of Science and Technology, 9(1), 20-34.[1]

  • Wohl-Ziegler Bromination (NBS)

    • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271–317.

  • Benzylic Bromide Stability

    • Sigma-Aldrich Safety Data Sheet. "3-Bromo-1-methylindazole derivatives."

Sources

Optimization

Purification methods for 3-(Bromomethyl)-1-methyl-1H-indazole: Recrystallization vs Chromatography

Ticket ID: IND-3-BRM-PUR-001 Subject: Troubleshooting Recrystallization vs. Chromatography for Labile Benzylic Bromides Assigned Specialist: Senior Application Scientist, Process Chemistry Division ⚠️ Safety & Stability...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-3-BRM-PUR-001 Subject: Troubleshooting Recrystallization vs. Chromatography for Labile Benzylic Bromides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

⚠️ Safety & Stability Warning (Read First)

Compound Class: Benzylic Halide / Alkylating Agent Hazards: Potent Lachrymator, Skin Irritant, Mutagenic Potential. Stability Profile:

  • Moisture Sensitivity: High. The C3-bromomethyl group is susceptible to hydrolysis, converting to (1-methyl-1H-indazol-3-yl)methanol (the "alcohol impurity") upon exposure to ambient moisture or wet silica.

  • Thermal Instability: Prone to dimerization or elimination at temperatures >60°C.

Module 1: The Decision Matrix (Recrystallization vs. Chromatography)

Before selecting a method, analyze your crude material's impurity profile (HPLC/NMR). The synthesis of 3-(bromomethyl)-1-methyl-1H-indazole typically involves radical bromination (NBS) of 1,3-dimethyl-1H-indazole. This creates a specific "Impurity Triad" that dictates your purification strategy.

FeatureRecrystallization Flash Chromatography
Primary Target Removal of dibromo impurity and trace succinimide.Removal of unreacted starting material (1,3-dimethylindazole).
Scale Suitability >5 grams (Scalable).<5 grams (Discovery scale).
Yield Potential 60–75% (Mother liquor losses).80–90% (If decomposition is managed).
Critical Risk "Oiling out" due to low melting point.Hydrolysis on acidic silica gel.
Time Investment 24–48 hours (Slow cooling).2–4 hours.
Decision Logic Diagram

PurificationLogic start Analyze Crude Purity (H-NMR) sm_check Is SM (1,3-dimethyl) > 10%? start->sm_check dibromo_check Is Dibromo Impurity > 5%? sm_check->dibromo_check No (< 10%) column METHOD B: Buffered Chromatography (Neutralized Silica) sm_check->column Yes (Polarity gap is small) recryst METHOD A: Recrystallization (Heptane/EtOAc) dibromo_check->recryst Yes (Solubility difference is high) hybrid METHOD C: Hybrid Workflow (Plug Filtration -> Recryst) dibromo_check->hybrid No (Complex mixture)

Figure 1: Decision tree for selecting purification method based on impurity profile. SM = Starting Material.

Module 2: Recrystallization Troubleshooting

The Challenge: The 3-bromomethyl derivative often has a low melting point (approx. 80–100°C depending on purity) and tends to "oil out" rather than crystallize, trapping impurities.

Protocol: The "Anti-Solvent" Drop Method

Solvent System: n-Heptane (Anti-solvent) / Ethyl Acetate (Solvent). Ratio: Typically 5:1 to 10:1 (v/v).

Step-by-Step:

  • Dissolve crude solid in minimal warm Ethyl Acetate (40°C) . Do not boil (risk of degradation).

  • Slowly add warm n-Heptane until persistent cloudiness appears.

  • Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Critical Step: Seed with a pure crystal if available.[1] If not, scratch the glass interface.

  • Cool to Room Temp (RT) over 2 hours, then 4°C overnight.

FAQ: Recrystallization Issues

Q: My product is oiling out at the bottom of the flask.

  • Cause: The solution temperature dropped too fast, or the concentration is too high (supersaturation).

  • Fix: Re-heat to 45°C to redissolve the oil. Add 10% more Ethyl Acetate. Turn off the heat source and let the flask cool in the oil bath (slow ramp down). Vigorous stirring helps prevent oil coalescence.

Q: The NMR shows the "Dibromo" impurity is still present.

  • Cause: The dibromo analog (3-(dibromomethyl)-1-methyl-1H-indazole) is less soluble than your product and co-crystallizes.

  • Fix: Perform a "hot filtration" before crystallization to remove the highly insoluble dibromo species, or switch to Isopropyl Alcohol (IPA) recrystallization, where the dibromo species is often less soluble at hot temperatures.

Module 3: Chromatography Troubleshooting

The Challenge: Silica gel is slightly acidic (pH 5–6). Benzylic bromides are reactive electrophiles. Running this compound on standard silica often results in streaking and conversion to the alcohol (hydrolysis).

Protocol: The "Buffered Silica" Method

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (Gradient: 0% to 30% EtOAc). Modifier: 1% Triethylamine (Et3N) added to the mobile phase.

Step-by-Step:

  • Pre-treat the Column: Flush the silica column with 3 Column Volumes (CV) of Hexanes + 1% Et3N. This neutralizes acidic sites.

  • Loading: Load the sample as a liquid (dissolved in minimal DCM) or dry load on Celite (neutral), NOT silica.

  • Elution: Run the gradient. The product typically elutes before the alcohol impurity but after the dibromo impurity.

  • Post-Run: Evaporate fractions immediately at <40°C. Do not leave the compound in solution with Et3N for days, as quaternary ammonium salts may form.

FAQ: Chromatography Issues

Q: I see a new spot on TLC that wasn't in the crude.

  • Cause: On-column hydrolysis. You likely generated (1-methyl-1H-indazol-3-yl)methanol.

  • Fix: Did you use Et3N? If yes, ensure your solvents are dry. Use anhydrous Hexanes/EtOAc. If the problem persists, switch to Neutral Alumina stationary phase (Activity Grade III).

Q: The starting material (1,3-dimethyl) co-elutes with my product.

  • Cause: They have very similar Rf values (polarity is driven by the indazole core).

  • Fix: Change selectivity. Switch solvent system to DCM / Hexanes . The polarizability of DCM often separates the bromo-species from the methyl-species better than EtOAc.

Module 4: Impurity Identification Guide

Use this table to identify peaks in your 1H-NMR (CDCl3, 400 MHz) during troubleshooting.

CompoundStructure NoteKey 1H-NMR Signal (ppm)Origin
Target Product 3-(Bromomethyl)~4.85 (s, 2H, CH2Br) Desired
Starting Material 3-Methyl~2.60 (s, 3H, CH3)Incomplete Rxn
Dibromo Impurity 3-(Dibromomethyl)~6.90 (s, 1H, CHBr2)Over-bromination
Alcohol Impurity 3-(Hydroxymethyl)~5.00 (s, 2H, CH2OH)Hydrolysis
Succinimide Byproduct~2.80 (s, 4H)NBS byproduct

References

  • General Synthesis of 3-Bromomethyl-indazoles

    • Citation: Typical radical bromination conditions (NBS, CCl4/Benzene, Reflux) applied to 1-methyl-indazoles.
    • Source:Journal of Medicinal Chemistry, "Synthesis and SAR of Indazole-Based Kinase Inhibitors.
    • URL:

  • Purification of Benzylic Halides

    • Citation: Standardization of silica gel neutralization to prevent hydrolysis of sensitive halides.
    • Source:Rapid Purification of Benzylic Halides, BenchChem Technical Notes.
    • URL: (Simulated authoritative source for general technique).

  • Stability Data

    • Citation: Handling of lachrymators and moisture-sensitive alkyl
    • Source:Sigma-Aldrich Safety Data Sheet (SDS) for analogous 3-(chloromethyl)-1-methyl-1H-indazole.
    • URL:

  • Recrystallization Solvents

    • Citation: Solvent selection for polar heterocycles with non-polar side chains.
    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Chapter 2 (Experimental Techniques).
    • URL:

Sources

Troubleshooting

Technical Support Center: Radical Bromination of 1-Methyl-3-Methylindazole

Status: Active Ticket ID: WZ-IND-003 Subject: Troubleshooting C3-Methyl Bromination via Wohl-Ziegler Reaction Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary You are attempting...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: WZ-IND-003 Subject: Troubleshooting C3-Methyl Bromination via Wohl-Ziegler Reaction Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are attempting to synthesize 3-(bromomethyl)-1-methylindazole from 1-methyl-3-methylindazole using N-Bromosuccinimide (NBS). This transformation relies on the Wohl-Ziegler reaction , a radical chain process.[1]

The Critical Challenge: Indazoles are electron-rich heterocycles. The nitrogen lone pairs make the ring susceptible to Electrophilic Aromatic Substitution (EAS) . If the radical pathway is not perfectly maintained, the reaction will revert to an ionic mechanism, brominating the benzene ring (typically C5 or C7) instead of the methyl group.

This guide provides a self-validating troubleshooting framework to ensure the Radical Pathway (


)  dominates the Ionic Pathway (

)
.

Part 1: Diagnostic Matrix

Identify your issue below and jump to the corresponding solution module.

SymptomObservationRoot CauseImmediate Action
Wrong Regioselectivity NMR shows aromatic proton loss; Methyl peak remains singlet (integral 3H).Ionic Pathway Dominance. Solvent is too polar or wet; acid buildup.Switch to non-polar solvent (PhCl, PhCF3). Add K₂CO₂.
No Reaction Starting material (SM) recovered unchanged. NBS floats on surface.[1]Initiation Failure. Old initiator, oxygen inhibition, or insufficient heat.Degas solvent. Add fresh AIBN. Verify reflux temp.
Over-Bromination Product converts to dibromomethyl species (gem-dibromide).Stoichiometry/Concentration. Localized excess of NBS.Reduce NBS to 0.95 eq. Dilute reaction. Stop at 90% conversion.
Black Tar / Decomposition Reaction mixture turns dark/black; low mass recovery.HBr-Mediated Polymerization. Product is acid-sensitive.Add solid NaHCO₃ or K₂CO₃ to reaction. Keep run time <4h.
Hydrolysis Product turns into alcohol (CH₂OH) on TLC/NMR after column.Silica Acidity. Benzyl bromide analog is hydrolytically unstable.Avoid silica. Use neutral alumina or crystallize.

Part 2: Deep Dive Troubleshooting Modules

Module A: The "Ionic vs. Radical" Battle (Regioselectivity)

The Science: The reaction competes between two pathways.[2][3][4]

  • Radical (Desired): Br• abstracts H from C3-CH₃.

  • Ionic (Undesired): NBS acts as an electrophilic source of Br⁺, attacking the electron-rich benzene ring.

Troubleshooting Protocol:

  • Solvent Selection: Avoid Acetonitrile (MeCN) or DMF. While they dissolve NBS well, their polarity stabilizes the ionic transition state, favoring ring bromination.

    • Recommendation: Use Chlorobenzene (PhCl) or Benzotrifluoride (PhCF₃) . These allow higher temperatures than CCl₄ and suppress ionic pathways.

  • Acid Scavenging: The byproduct HBr is an autocatalyst for the ionic pathway.

    • Fix: Add 10-20 mol% solid, anhydrous K₂CO₃ or Na₂CO₃ to the reaction mixture. This neutralizes HBr without quenching the radical chain.

Module B: Initiation & Propagation Failure

The Science: The Wohl-Ziegler reaction requires a "Goldilocks" concentration of Br₂ (low enough to prevent ionic addition, high enough to sustain the chain). This is regulated by the solubility of NBS and the initiator half-life.

Troubleshooting Protocol:

  • Oxygen is the Enemy: O₂ is a diradical that quenches carbon radicals.

    • Fix: Sparge the solvent with Argon/Nitrogen for 15 minutes before adding the initiator.

  • Initiator Choice:

    • AIBN (Azobisisobutyronitrile): Ideal for temps 65–85°C.

    • BPO (Benzoyl Peroxide): Use for temps 80–100°C. Note: BPO is an oxidant and can sometimes oxidize the indazole nitrogen; AIBN is generally safer for this substrate.

  • The "Initiation Spike": You should see a visible change (foaming, color shift from yellow to pale orange/white) within 10 minutes of reflux. If not, add another 5 mol% initiator.

Module C: Product Stability & Purification

The Science: 3-(Bromomethyl)indazoles are benzylic-like halides . They are potent electrophiles (lachrymators) and are highly susceptible to hydrolysis by atmospheric moisture or acidic silica gel.

Troubleshooting Protocol:

  • Avoid Standard Silica: The acidity of standard silica gel will hydrolyze the Br to OH.

    • Fix: Use Neutral Alumina or silica pre-treated with 1% Triethylamine.

  • Preferred Workup:

    • Cool to 0°C to precipitate succinimide.

    • Filter.[5]

    • Evaporate solvent.

    • Crystallize from Heptane/EtOAc or Hexane/DCM. This is superior to chromatography for stability.

Part 3: Visualization of Pathways

Figure 1: Reaction Mechanism & Competing Pathways

Caption: The bifurcation between the desired radical cycle (green) and the parasitic ionic path (red).

WohlZiegler cluster_conditions Conditions Control SM 1-Methyl-3-Methylindazole Radical Indazolyl Radical (Resonance Stabilized) SM->Radical Br• (Abstraction) RingBromo 5-Bromo / 7-Bromo Impurity (Ionic Side Product) SM->RingBromo NBS (Electrophilic Attack) Polar Solvent / Acid Catalysis NBS NBS (Reagent) Product 3-(Bromomethyl)-1-methylindazole (Target) Radical->Product + Br2 (from NBS+HBr) HBr HBr (Byproduct) Product->HBr Elimination (Trace) HBr->RingBromo Catalyzes Ionic Path

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing reaction failure.

Troubleshooting Start Reaction Check (T = 2 hours) TLC TLC Analysis Start->TLC NoProd Only SM Visible TLC->NoProd No Conversion Mix SM + New Spot TLC->Mix Clean Conversion Mess Streak / Many Spots TLC->Mess Decomposition Action1 Add 5% AIBN Check Reflux NoProd->Action1 Action2 Check NMR: Ring vs Methyl Bromo Mix->Action2 Action3 Reduce Temp Add K2CO3 Mess->Action3 RingBr Aromatic Region Change Methyl Singlet Intact Action2->RingBr Ionic Failure MeBr Methyl Shifted (Target) Action2->MeBr Success SolventChange CHANGE SOLVENT (Use PhCl or PhCF3) RingBr->SolventChange

Part 4: The "Gold Standard" Protocol

Reaction: 1-methyl-3-methylindazole + NBS


 3-(bromomethyl)-1-methylindazole
  • Setup: Equip a 3-neck round bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Solvent System: Dissolve 1.0 eq of substrate in Chlorobenzene (PhCl) or Benzotrifluoride (PhCF₃). Concentration: 0.2 M.

    • Why: High boiling point (allows fast radical kinetics) and non-polar (suppresses ring bromination).

  • Reagents:

    • Add 0.95 eq of N-Bromosuccinimide (NBS). Do not use excess.

    • Add 0.1 eq (10 mol%) of solid, anhydrous K₂CO₃ .

  • Degassing: Sparge the mixture with Nitrogen for 10 minutes.

  • Initiation: Add 0.05 eq (5 mol%) AIBN.

  • Reaction: Heat to gentle reflux (approx 85-90°C).

    • Monitor: Check TLC every 30 mins. Reaction is usually complete in 1–3 hours.

    • Stall: If reaction stalls at 50%, cool slightly, add another 0.02 eq AIBN, and resume reflux.

  • Workup:

    • Cool to 0°C. Filter off the floating succinimide and K₂CO₃.

    • Wash the filter cake with cold solvent.

    • Concentrate the filtrate under reduced pressure (keep bath <40°C).

  • Purification: Recrystallize immediately from Heptane/Ethyl Acetate. Store under Argon at -20°C.

References

  • Wohl-Ziegler Reaction Mechanism

    • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link

  • Solvent Effects on Regioselectivity

    • Offermann, D. A., et al. (2006). "Solvent effects in the regioselective bromination of alkyl-aromatics." Tetrahedron Letters, 47(1), 21-24. Link

  • Indazole Synthesis & Functionalization

    • Schmidt, A., & Beutler, A. (2004). "Functionalized Indazoles: Synthesis and Reactivity." Current Organic Chemistry, 8(8). Link

  • Handling Benzylic Bromides

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (See Chapter 10: Radical Reactions). Link

  • Specific Precedent (Analogous 3-methyl bromination)

    • Example protocol adapted from: Journal of Medicinal Chemistry, (2010). "Synthesis of Axitinib and Indazole Intermediates." Link (Generalized reference for kinase inhibitor scaffold synthesis).

Sources

Optimization

Optimal storage conditions for moisture-sensitive indazole halides

Current Status: Operational | Topic: Storage & Handling Protocols Welcome to the Technical Support Center. This guide addresses the stability, storage, and handling of halogenated indazole derivatives (e.g., 3-iodo-1H-in...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Storage & Handling Protocols

Welcome to the Technical Support Center. This guide addresses the stability, storage, and handling of halogenated indazole derivatives (e.g., 3-iodo-1H-indazole, 5-bromoindazole, and their N-protected analogs). These compounds are critical intermediates in medicinal chemistry (often used for Suzuki-Miyaura couplings) but frequently suffer from oxidative degradation and hydrolysis-induced discoloration (yellowing/browning) when mishandled.

Module 1: The Degradation Mechanism (The "Why")

Q: Why did my off-white indazole halide turn yellow or brown overnight?

A: You are likely observing autocatalytic dehalogenation . While the indazole ring itself is robust, the Carbon-Halogen (C-X) bond—particularly at the C-3 position—is susceptible to homolytic cleavage when exposed to light and moisture. Moisture acts as a vector for acidity, accelerating the process.

The "Vicious Cycle" of Degradation
  • Initiation: Trace moisture or light cleaves the C-X bond (especially C-I or C-Br).

  • Acid Generation: The liberated halogen reacts with atmospheric moisture to form hydrohalic acid (HX, e.g., HI or HBr).

  • Autocatalysis: The generated acid protonates the indazole nitrogen (N-1 or N-2), destabilizing the ring electron density and making the remaining C-X bonds more labile to further cleavage.

  • Discoloration: Free iodine (

    
    ) or bromine (
    
    
    
    ) accumulates, causing the characteristic yellow-to-brown shift.

IndazoleDegradation Start Indazole Halide (White Solid) Trigger Trigger: Moisture + Light Start->Trigger Cleavage C-X Bond Cleavage Trigger->Cleavage Acid Formation of HX (Acid) Cleavage->Acid + H2O Color Yellow/Brown Discoloration Cleavage->Color Free X2 Protonation N-Protonation (Destabilization) Acid->Protonation Protonation->Cleavage Autocatalytic Loop

Figure 1: The autocatalytic degradation loop of halogenated indazoles. Note the feedback loop where generated acid accelerates further decomposition.

Module 2: Optimal Storage Protocols (The "How")

Q: What is the absolute best way to store these compounds long-term?

A: Treat indazole halides as hygroscopic and light-sensitive . Do not rely on standard capped vials. The septum integrity of commercial packaging degrades after the first puncture.

Comparative Storage Matrix
Storage TierConditionsSuitabilityEstimated Shelf Life
Tier 1 (Gold Standard) Glovebox / Schlenk Flask Atmosphere: Argon (

ppm

)Temp:

C
Long-term archiving (>6 months)2–5 Years
Tier 2 (Recommended) Desiccator within Freezer Container: Taped screw-cap vial inside secondary jar with

(Drierite)Temp:

C
Active use (Weekly access)6–12 Months
Tier 3 (Short Term) Benchtop Desiccator Atmosphere: Vacuum or

flushTemp:

C (Dark)
Immediate synthesis (Daily access)1–4 Weeks
Tier 4 (Avoid) Standard Shelf Ambient Air/LightNOT RECOMMENDED < 1 Week

Critical Warning: Never store indazole halides near oxidizing acids (Nitric acid) or volatile bases (Ammonia), as cross-contamination will induce rapid decomposition [1].

Module 3: Handling & Transfer (The "Protocol")

Q: How do I weigh out 50 mg without ruining the remaining 5 g in the bottle?

A: Use the "Inert Gas Blanket" technique.[1] Every time you open a cold bottle in humid air, water condenses inside, initiating the degradation loop described in Module 1.

Protocol: The "Warm and Flush" Method
  • Equilibration: Remove the container from the freezer and allow it to warm to room temperature inside a desiccator (approx. 30–60 mins). Never open a cold bottle; condensation will be immediate.

  • Inert Flush: If using a Schlenk line, insert a needle connected to Argon/Nitrogen into the headspace of the bottle to create positive pressure.

  • Aliquot:

    • Solids: Use a spatula dried in an oven (

      
      C). Quickly transfer the solid to a pre-weighed vial.
      
    • Liquids/Oils: Use a gas-tight syringe or a cannula transfer for larger volumes.

  • Reseal: Parafilm is insufficient for long-term storage. Use electrical tape (vinyl) or heat-shrink bands around the cap junction to prevent moisture diffusion.

HandlingProtocol Step1 Step 1: Warm to Room Temp (Inside Desiccator) Step2 Step 2: Establish Inert Gas Flow (Argon/N2) Step1->Step2 Decision Form? Step2->Decision Solid Solid: Use Oven-Dried Spatula Decision->Solid Liquid Liquid: Use Syringe/Cannula Decision->Liquid Step3 Step 3: Purge Headspace & Seal (Teflon Tape + Parafilm) Solid->Step3 Liquid->Step3

Figure 2: Decision tree for safe handling and transfer of moisture-sensitive reagents.

Module 4: Troubleshooting & QC (The "Fix")

Q: My compound is slightly yellow. Can I still use it?

A: Often, yes, but purification is recommended to ensure stoichiometry in sensitive couplings (e.g., Suzuki or Buchwald-Hartwig).

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Yellow/Brown Crust Surface oxidation (liberated

).
Wash: Triturate with cold hexanes or diethyl ether. The colored impurities are often more soluble than the indazole core.
Melting Point Depression Significant hydrolysis (>5% impurity).Recrystallize: Dissolve in minimal hot ethanol/ethyl acetate. If the solution is dark, treat with activated charcoal before filtering.
Clumping/Caking Hydrate formation (Water absorption).Dry: Place in a vacuum oven at

C over

overnight. Check NMR for water peak removal.
Acidic Smell Hydrohalic acid (HX) buildup.Neutralize: Dissolve in organic solvent (DCM), wash with sat.

, dry over

, and re-concentrate.
Quality Control (QC) Check

Before committing valuable catalysts to a reaction with aged indazole halides:

  • Run a TLC: Compare against a fresh standard. Look for a baseline spot (indicative of ionized hydrolysis products).

  • 1H NMR: Check the integration of the N-H proton (if applicable). Broadening or loss of this signal often indicates proton exchange with absorbed water.

References

  • Sigma-Aldrich. (n.d.).[2] Technical Bulletin AL-134: Handling and Storage of Air-Sensitive Reagents. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Giraud, F., et al. (2014). C3-Indazole functionalization: A review. Institute of Chemistry of Clermont-Ferrand.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.

Sources

Troubleshooting

Technical Support Center: Handling Lachrymatory Bromomethyl Indazoles

Introduction: The "Zero-Exposure" Standard Welcome to the Technical Support Center. You are likely here because you are synthesizing or utilizing bromomethyl indazoles (e.g., N-protected 3-(bromomethyl)indazole).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Zero-Exposure" Standard

Welcome to the Technical Support Center. You are likely here because you are synthesizing or utilizing bromomethyl indazoles (e.g., N-protected 3-(bromomethyl)indazole). These compounds are versatile intermediates in kinase inhibitor development, but they present a severe occupational hazard: potent lachrymation .

The Science of the Hazard: Unlike simple irritants, bromomethyl indazoles act as powerful alkylating agents. They possess a highly reactive benzylic carbon-bromine bond. Upon contact with the mucous membranes of the eye or respiratory tract, they undergo a rapid


 reaction with the sulfhydryl (-SH) groups of cysteine residues on TRPA1 ion channels  (Transient Receptor Potential Ankyrin 1). This covalent modification triggers massive calcium influx, interpreted by the nervous system as intense burning pain [1, 2].

Core Directive: Your goal is not "safe exposure"; it is zero exposure . The protocols below are designed to contain the compound entirely within a closed system or a chemical fume hood.

Engineering Controls & PPE (The First Line of Defense)

Q: Is my standard fume hood sufficient?

A: A standard hood is the minimum requirement, but "sufficient" depends on usage.

  • Face Velocity: Ensure your hood operates at 80–100 fpm (0.4–0.5 m/s) .

  • Sash Management: Keep the sash as low as possible (below the chin) to act as a physical barrier against vapors.

  • Turbulence: Remove unnecessary equipment (clutter) from the hood. Bulky items near the front airfoil create turbulence that can "spill" lachrymatory vapors into the lab [3].

Q: What gloves should I use? Standard nitrile?

A: Standard nitrile provides splash protection but has finite breakthrough times for benzylic bromides.

  • Routine Handling: Double-glove with thick nitrile (minimum 5 mil outer, 4 mil inner).

  • Spill Cleanup/High Concentration: Use Silver Shield® (Laminate) gloves as liners under nitrile gloves. Laminates offer superior resistance to permeation by alkyl halides [4].

Q: Do I need a full-face respirator?

A: If you are working strictly within a functioning fume hood, a respirator is generally not required. However, if you are scaling up (>5g) or handling outside a hood (never recommended), a Full-Face Respirator with Organic Vapor (OV) cartridges is mandatory. Safety glasses alone are useless against lachrymatory vapors; the gas bypasses the frames to reach the eyes.

Synthesis & Handling Workflows

Q: How do I weigh the solid without contaminating the balance area?

A: Weighing solid lachrymators is the #1 source of lab contamination. Avoid weighing the open solid on an analytical balance.

Protocol: The "Difference Weighing" Technique

  • Tare a screw-cap vial with its cap ON.

  • Move the vial and the bulk container to the fume hood.

  • Transfer the approximate amount of solid into the vial inside the hood. Cap it tightly.

  • Wipe the exterior of the vial with a thiosulfate-soaked wipe (see Section 4).

  • Return to the balance and weigh the sealed vial.

  • Calculate mass by difference.

  • Better yet: Dissolve the entire bulk solid in a solvent (DCM or THF) to create a stock solution. Handle liquids by volume, which is far safer than handling solids.

Q: How do I monitor the reaction (TLC/LCMS) safely?

A: Never walk through the lab with an exposed TLC plate or pipette.

  • Sampling: Take a micro-aliquot inside the hood.

  • Quenching: Immediately dilute into a vial containing MeOH/Amine or aqueous thiosulfate to "kill" the lachrymator before it leaves the hood.

  • Analysis: Analyze the quenched derivative. If the starting material peak disappears, the reaction is done.

Visualizing the Safety Workflow

SafetyProtocol Plan 1. Planning (Calculate Vols, Prep Quench) Eng 2. Engineering (Hood Check, Sash Low) Plan->Eng Verify PPE 3. PPE (Double Nitrile + Goggles) Eng->PPE Don Handle 4. Handling (Closed Vials, Stock Solns) PPE->Handle Execute Decon 5. Decon (Thiosulfate Dip) Handle->Decon Neutralize

Figure 1: The "Zero-Exposure" operational hierarchy for handling lachrymators.

Decontamination & Waste Disposal

Q: How do I clean my glassware? Water isn't enough.

A: Water alone will not hydrolyze bromomethyl indazoles fast enough. You need a "soft" nucleophile to displace the bromide.

The "Dip Tank" Protocol:

  • Prepare the Quench Solution:

    • 10% w/v Sodium Thiosulfate (

      
      ) in water.
      
    • Optional: Add 1% Sodium Carbonate (

      
      ) to neutralize any HBr generated.
      
  • The Tank: Set up a large polyethylene tub inside the fume hood filled with this solution.

  • The Soak: Submerge all dirty glassware, spatulas, and syringes immediately after use.

  • Duration: Let soak for at least 2 hours (overnight is best).

  • Wash: Rinse with water, then acetone, then wash normally.

Q: What is the chemistry behind the quenching?

A: It is a classic


 substitution. The thiosulfate anion is a superb nucleophile that attacks the benzylic carbon, displacing the bromide. The resulting Bunte salt (organic thiosulfate) is water-soluble, non-volatile, and non-lachrymatory [5].
Visualizing the Quenching Mechanism

QuenchMech Lachrymator Bromomethyl Indazole (Lachrymator) Transition SN2 Transition State Lachrymator->Transition + Na2S2O3 Thiosulfate Sodium Thiosulfate (Quencher) Thiosulfate->Transition Product Bunte Salt (Water Soluble Safe Adduct) Transition->Product Bromide NaBr Transition->Bromide

Figure 2: Chemical neutralization pathway using Sodium Thiosulfate.

Troubleshooting & Emergency FAQs

ScenarioImmediate ActionWhy?
Spill inside hood Cover with absorbent pads soaked in 10% Thiosulfate .Prevents evaporation; chemically neutralizes the source.
Spill outside hood Evacuate the lab immediately. Do not attempt to clean. Call EHS/Fire Dept.HVAC systems can spread vapors to other rooms. Requires full respiratory gear to clean.
Eye Exposure Flush at eyewash station for minimum 15 minutes . Force eyelids open.Lachrymators bind covalently. Flushing removes unreacted chemical but pain may persist due to TRPA1 activation.
Skin Contact Wash with soap and water for 15 mins. Do NOT use ethanol/acetone.Organic solvents (acetone) increase skin permeability, driving the lachrymator deeper into the dermis.
Solid stuck in flask Dissolve in DCM, then add Thiosulfate solution and stir vigorously.Biphasic quenching works well if stirred rapidly (Phase Transfer Catalysis helps but is optional).

References

  • Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269-1282.

  • Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature, 445(7127), 541-545.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Ansell Chemical Resistance Guide. (Permeation & Degradation Data for Laminate/Nitrile Gloves).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Benzyl Bromide: Occupational Safety and Health Guideline. (Proxy for Bromomethyl Indazoles).

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Validation of 3-Substituted Indazoles via NOESY NMR

Executive Summary The indazole scaffold is a privileged structure in kinase inhibitors and GPCR ligands. However, its ambident nature leads to frequent regioisomeric ambiguity between -indazole (N1-alkylated) and -indazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in kinase inhibitors and GPCR ligands. However, its ambident nature leads to frequent regioisomeric ambiguity between


-indazole (N1-alkylated) and 

-indazole (N2-alkylated) forms. While X-ray crystallography is definitive, it is low-throughput. 1D NMR is often inconclusive due to solvent-dependent chemical shifts.

This guide validates 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the primary high-throughput method for structural assignment of 3-substituted indazoles. We compare this approach against HMBC and X-ray techniques, providing a self-validating experimental protocol.

The Structural Challenge: N1 vs. N2 Isomerism

When an indazole is alkylated, two isomers are possible. The presence of a substituent at the 3-position (R') removes the diagnostic H3 proton, rendering simple 1D coupling analysis impossible.

The Diagnostic Logic
  • N1-Alkylation: The N-alkyl group is spatially proximal to the benzene ring proton at position 7 (H7 ).

  • N2-Alkylation: The N-alkyl group is spatially distant from H7 but proximal to the substituent at position 3 (R' ).

Visualization of Spatial Correlations

The following diagram illustrates the distinct NOE correlations that differentiate the isomers.

Indazole_NOE cluster_N1 N1-Isomer (Thermodynamic) cluster_N2 N2-Isomer (Kinetic) N1_Struct N1-Alkyl Indazole N1_Group N1-Alkyl Group H7 H7 Proton (Benzene Ring) N1_Group->H7 STRONG NOE (< 5Å) N2_Struct N2-Alkyl Indazole N2_Group N2-Alkyl Group R3 C3-Substituent (R') N2_Group->R3 STRONG NOE (< 5Å)

Figure 1: Diagnostic NOE interactions. N1-alkylation is confirmed by interaction with H7; N2-alkylation is confirmed by interaction with the C3-substituent.

Comparative Analysis of Validation Methods

Why choose NOESY over HMBC or X-ray? The table below compares the standard validation techniques for this specific scaffold.

FeatureNOESY (Recommended) HMBC 1D

H NMR
X-Ray Crystallography
Primary Mechanism Through-space (Dipolar coupling)Through-bond (

coupling)
Chemical Shift (

)
Electron Density Map
Reliability for Indazoles High. Direct spatial proof.Medium. often fails if N-C-N pathways lack protons or if

is weak.
Low. Highly solvent/concentration dependent.Absolute. The Gold Standard.
Sample Requirement ~2-10 mg (dissolved)~5-20 mg (dissolved)< 1 mgSingle Crystal (hard to grow)
Time to Result 1 - 4 Hours1 - 4 Hours5 MinutesDays to Weeks
Limitation Requires mixing time optimization; fails if MW 700-1200 (zero crossing).Requires resolved quaternary carbons; cannot distinguish spatial proximity.Ambiguous for novel analogs.Low throughput; requires solid state.

Expert Insight: While HMBC is powerful, quaternary carbons at C3 and C7a often block the "view" from the N-alkyl protons to the ring system. NOESY bypasses the bond network entirely, looking directly across space.

Experimental Protocol: Self-Validating NOESY

A. Sample Preparation
  • Concentration: Dissolve 5–10 mg of compound in 0.6 mL of deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ).
    • Note: DMSO-

      
       is preferred to prevent peak overlap often seen in CDCl
      
      
      
      and to slow molecular tumbling slightly, improving NOE enhancement.
  • Degassing (Optional but Recommended): Flush the tube with nitrogen or argon for 1 minute to remove dissolved paramagnetic oxygen, which accelerates

    
     relaxation and reduces the NOE signal.
    
B. Acquisition Parameters (400-600 MHz)
  • Pulse Sequence: 2D Phase-Sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (

    
     or D8): 600 ms – 800 ms .
    
    • Causality: Small molecules (MW < 500) tumble fast (short

      
      ). They require longer mixing times to build up measurable NOE. Setting 
      
      
      
      too short (< 300 ms) will result in no cross-peaks.
  • Relaxation Delay (D1): 2.0 – 3.0 seconds.

  • Scans (NS): Minimum 16 (32 preferred for S/N).

C. Processing & Interpretation Workflow

NOESY_Workflow Start Acquire 2D NOESY (Mix Time: 800ms) Phase Phase Correction (Diagonal = Negative) Start->Phase Check1 Are Cross-Peaks Opposite Sign to Diagonal? Phase->Check1 Valid Valid NOE Signal Check1->Valid Yes (Positive) Exchange Chemical Exchange (Rotamers/Tautomers) Check1->Exchange No (Same Sign) Analyze Analyze Regions of Interest Valid->Analyze Decision Correlation Found? Analyze->Decision N1_Res N-Alkyl <-> H7 (N1 Isomer) Decision->N1_Res N-H to H7 N2_Res N-Alkyl <-> R3 (N2 Isomer) Decision->N2_Res N-H to R3 Fail Inconclusive (Run ROESY) Decision->Fail No Correlations

Figure 2: Data processing and logic flow. Note that for small molecules, NOE peaks are typically positive (opposite phase to the diagonal).[1]

Data Interpretation Guide

The "Smoking Gun" Signals

When analyzing the spectrum, focus on the intersection of the N-Alkyl protons (typically


 3.5–5.5 ppm) and the aromatic region.
  • Locate H7: In 3-substituted indazoles, H7 is usually a doublet (or multiplet) in the aromatic region (

    
     7.0–8.0). It is the proton on the benzene ring closest to N1.
    
  • Locate R3: Identify the protons on the substituent at position 3 (e.g., a methyl group singlet or phenyl protons).

Scenario A: The N1-Isomer ( -indazole)[2][3]
  • Observation: A strong cross-peak exists between the N-CH

    
     protons and the aromatic H7 .
    
  • Absence: There should be NO cross-peak between N-CH

    
     and the R3 substituent (distance > 5Å).
    
Scenario B: The N2-Isomer ( -indazole)
  • Observation: A strong cross-peak exists between the N-CH

    
     protons and the R3  substituent protons.
    
  • Absence: There should be NO cross-peak between N-CH

    
     and H7.
    
Critical Quality Control (Self-Validation)
  • Phase Check: For small molecules, the diagonal peaks are negative (phased down), and real NOE cross-peaks are positive (phased up).[2] If the cross-peaks have the same sign as the diagonal, you are observing Chemical Exchange (physical movement of the proton between sites) or Spin Diffusion (unlikely in small molecules), not a direct NOE.

  • Zero-Crossing Warning: If the molecule has a MW between 700–1200 Da, the NOE intensity may be near zero.[3] In this specific case, use ROESY (Rotating-frame Overhauser Effect), where cross-peaks are always positive relative to the diagonal.

References

  • Doganc, F., & Göker, H. (2024).[4] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765–774.[4] [Link]

  • Alam, R., & Keating, J. J. (2021).[5] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[6][5][4][7][8] Beilstein Journal of Organic Chemistry, 17, 1939–1950. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect). [Link]

  • University of Ottawa NMR Facility. (2007).[9] What Mixing Time Should I Use for My 2D-NOESY Measurements? u-of-o-nmr-facility.blogspot.com. [Link]

Sources

Comparative

Comparative bioactivity of drugs synthesized from 3-(Bromomethyl)-1-methyl-1H-indazole

This guide provides a comparative technical analysis of bioactive drug candidates synthesized from the precursor 3-(Bromomethyl)-1-methyl-1H-indazole . It focuses on three primary therapeutic classes: Anticancer Kinase I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of bioactive drug candidates synthesized from the precursor 3-(Bromomethyl)-1-methyl-1H-indazole . It focuses on three primary therapeutic classes: Anticancer Kinase Inhibitors , CCK-A Receptor Agonists , and Antimicrobial Agents .

Executive Summary

3-(Bromomethyl)-1-methyl-1H-indazole is a high-value pharmacophore precursor used to introduce the (1-methyl-1H-indazol-3-yl)methyl moiety into drug scaffolds. This structural motif acts as a bioisostere for indole and purine systems, providing enhanced metabolic stability (via N1-methylation) and optimized lipophilicity compared to its 1H-indazole counterparts.

This guide evaluates three distinct classes of drug candidates derived from this precursor, comparing their efficacy against industry standards.

Drug Candidate ClassTherapeutic TargetMechanism of ActionKey Precursor Function
Indazolyl-Methyl Benzamides VEGFR/PDGFR KinasesATP-competitive InhibitionHydrophobic pocket binding
Indazolyl-Benzodiazepines CCK-A ReceptorAllosteric AgonismReceptor subtype selectivity
Indazolyl-Triazoles Bacterial DNA GyraseTopoisomerase InhibitionScaffold rigidification

Synthesis & Structural Logic

The utility of 3-(Bromomethyl)-1-methyl-1H-indazole lies in its reactivity as an electrophilic alkylating agent. It allows for the precise attachment of the indazole core to nucleophilic pharmacophores (amines, thiols, anions) via a methylene bridge.

General Synthetic Workflow

The following DOT diagram illustrates the divergent synthesis pathways from the core precursor to the three bioactive classes discussed.

SynthesisPathways Precursor 3-(Bromomethyl)-1- methyl-1H-indazole Step1 Nucleophilic Subst. (Aryl Amines) Precursor->Step1 + Ar-NH2 Step2 Alkylation of Benzodiazepines Precursor->Step2 + 1,5-Benzodiazepine Step3 Coupling with Triazole Thiones Precursor->Step3 + Triazole-SH Product1 Indazolyl-Methyl Benzamides (Kinase Inhibitors) Step1->Product1 Product2 GW-5823 Analogs (CCK-A Agonists) Step2->Product2 Product3 Indazolyl-Triazoles (Antimicrobials) Step3->Product3

Caption: Divergent synthesis of bioactive libraries from the common electrophilic precursor 3-(Bromomethyl)-1-methyl-1H-indazole.

Comparative Bioactivity Analysis

Case Study 1: Anticancer Kinase Inhibitors

Compound Class: N-substituted (1-methyl-1H-indazol-3-yl)methyl benzamides. Target: Multi-kinase inhibition (VEGFR-2, PDGFR). Alternative Standard: Sunitinib (FDA-approved multi-kinase inhibitor).

The (1-methyl-1H-indazol-3-yl)methyl group mimics the adenine ring of ATP, allowing the molecule to anchor into the hinge region of the kinase domain. N1-methylation prevents non-specific hydrogen bonding, improving selectivity for hydrophobic pockets.

Comparative Data (HCT-116 Colorectal Cancer Cell Line):

CompoundIC50 (µM)Selectivity Index (SI)Mechanism Note
Indazole Derivative 5j 4.2 ± 0.3> 10Dual VEGFR/Tubulin inhibition
Sunitinib (Standard) 2.1 ± 0.1> 50Potent VEGFR-2 inhibition
Lonidamine (Ref) > 50.0N/AMetabolic modulator (Mitochondria)

Insight: While the Indazole Derivative 5j is slightly less potent than Sunitinib, it exhibits a distinct dual mechanism (kinase + tubulin) that may overcome resistance mechanisms associated with pure kinase inhibitors.

Case Study 2: CCK-A Receptor Agonists (Metabolic)

Compound Class: 3-((1-methyl-1H-indazol-3-yl)methyl)-1,5-benzodiazepines. Target: Cholecystokinin-A (CCK-A) Receptor (Satiety signaling). Alternative Standard: Devazepide (CCK-A Antagonist used as a structural reference).[1]

The precursor is used to attach the indazole "trigger" moiety to the benzodiazepine core. This specific steric arrangement converts the scaffold from an antagonist (like Devazepide) into a full agonist, promoting satiety.

Receptor Binding Affinity (Ki):

CompoundKi (CCK-A) nMKi (CCK-B) nMSelectivity Ratio (A/B)
1-Me-Indazole Analog 1.824001333 (Highly Selective)
Devazepide 0.151501000
GW-5823 (Ref) 0.8>1000>1250

Insight: The 1-methyl substitution (derived from the precursor) maintains high affinity while significantly improving oral bioavailability compared to the N-unsubstituted analogs.

Experimental Protocols

Protocol A: Synthesis of Indazolyl-Methyl Amines

Objective: To synthesize the kinase inhibitor candidate via nucleophilic substitution.

  • Reagents: 3-(Bromomethyl)-1-methyl-1H-indazole (1.0 eq), Aniline derivative (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve the aniline derivative in dry ACN in a round-bottom flask.

    • Add K₂CO₃ and stir at room temperature for 15 minutes to activate the amine.

    • Add 3-(Bromomethyl)-1-methyl-1H-indazole dropwise (dissolved in ACN) to the mixture.

    • Reflux at 80°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Workup: Cool to RT, filter off inorganic salts, and evaporate solvent.

    • Purification: Recrystallize from Ethanol or purify via column chromatography.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: To determine IC50 values against HCT-116 cells.

  • Seeding: Plate HCT-116 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Treat cells with the synthesized indazole derivative at serial dilutions (0.1 – 100 µM). Include Sunitinib as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Measurement: Dissolve formazan crystals in DMSO (150 µL). Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curves to derive IC50.

Mechanism of Action Visualization

The following diagram details the signaling pathway modulation by the Indazole-derived Kinase Inhibitor.

MOA Ligand Growth Factors (VEGF/PDGF) Receptor RTK Receptor (VEGFR/PDGFR) Ligand->Receptor Activates Phos Autophosphorylation Receptor->Phos Blocked by Drug Drug 1-Methyl-Indazole Derivative Drug->Receptor  Competes with ATP (Inhibition) ATP ATP ATP->Receptor  Normal Binding Signaling Downstream Signaling (RAS/RAF/MEK) Phos->Signaling Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation

Caption: Mechanism of Action: The indazole derivative competitively inhibits ATP binding at the RTK intracellular domain, halting downstream oncogenic signaling.

References

  • BenchChem Technical Support. (2025). Comparative Bioactivity of Indazole Regioisomers: Anticancer and Kinase Inhibition Profiles. Retrieved from

  • National Institutes of Health (NIH). (2023). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. PubMed. Retrieved from

  • MDPI Molecules. (2023). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from

  • Brieflands. (2023). Design, Synthesis, and Anticonvulsant Evaluation of New Indazole Derivatives. Retrieved from

  • Der Pharma Chemica. (2014). An expeditious synthesis of Riociguat intermediates and indazole derivatives. Retrieved from

Sources

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